4-(Cbz-Amino)-4'-formylbiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[4-(4-formylphenyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-21(24)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWRCUFWYFESLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585632 | |
| Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-25-5 | |
| Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(Cbz-Amino)-4'-formylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cbz-Amino)-4'-formylbiphenyl is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a biphenyl scaffold, a known pharmacophore present in numerous biologically active compounds, combined with a versatile formyl group and a protected amine. The carboxybenzyl (Cbz) protecting group on the amino functionality allows for selective deprotection and further synthetic modifications, making this compound a valuable intermediate for the synthesis of complex molecules and potential drug candidates. The formyl group serves as a handle for various chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of Schiff bases, enabling the generation of diverse chemical libraries for biological screening.
This technical guide provides a comprehensive overview of the known chemical properties, a putative synthetic pathway, and potential biological relevance of this compound, compiled from available chemical literature and databases.
Core Chemical Properties
While specific experimental data for this compound is not widely published, its core chemical properties can be summarized. Much of the quantitative data remains to be experimentally determined and reported in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇NO₃ | [1][2] |
| Molecular Weight | 331.37 g/mol | [1] |
| CAS Number | 939758-25-5 | [1] |
| Appearance | No Data Available | [1] |
| Melting Point | No Data Available | [1] |
| Boiling Point | No Data Available | [1] |
| Solubility | No Data Available | [1] |
Synthesis and Experimental Protocols
The proposed synthetic pathway involves the coupling of two key building blocks: 4-(benzyloxycarbonylamino)phenylboronic acid and 4-bromobenzaldehyde .
Figure 1: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
Detailed Putative Experimental Protocol:
Materials:
-
4-(Benzyloxycarbonylamino)phenylboronic acid
-
4-bromobenzaldehyde
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent system (e.g., a mixture of toluene, ethanol, and water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(benzyloxycarbonylamino)phenylboronic acid (1.0 equivalent), 4-bromobenzaldehyde (1.0-1.2 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
-
Solvent and Base Addition: Add the chosen solvent system (e.g., toluene/ethanol/water in a 3:1:1 ratio) to the flask. Subsequently, add an aqueous solution of the base (e.g., 2M potassium carbonate, 2.0 equivalents).
-
Reaction Execution: The reaction mixture is typically heated to reflux (around 80-100 °C) and stirred vigorously under an inert atmosphere (e.g., nitrogen or argon) for a period of 2 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Figure 2: General experimental workflow for the synthesis and purification of this compound.
Spectral Data
While specific, authenticated spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the aldehyde proton (typically around 9.9-10.1 ppm), a singlet for the methylene protons of the benzyl group in the Cbz protecting group (around 5.2 ppm), and a broad singlet for the NH proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (around 190-192 ppm), the carbonyl carbon of the carbamate (around 153-154 ppm), and the various aromatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the aldehyde and the carbamate, and C=C stretching of the aromatic rings.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (331.37 g/mol ).
Reactivity and Stability
The Cbz protecting group is known to be stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis. The formyl group is susceptible to oxidation to a carboxylic acid and can undergo nucleophilic addition reactions. The biphenyl core is generally stable. The compound should be stored in a cool, dry place to prevent degradation.
Potential Biological Activity and Signaling Pathways
Specific biological studies on this compound have not been reported. However, the biphenyl scaffold is a privileged structure in drug discovery, and various substituted biphenyl derivatives have demonstrated a wide range of biological activities. Biphenyl carboxaldehyde derivatives, in particular, have been investigated for their potential as:
-
Anticancer Agents: Some functionalized biphenyls exhibit cytotoxic effects against various cancer cell lines. The aldehyde functionality can potentially interact with biological nucleophiles, contributing to their mechanism of action.
-
Enzyme Inhibitors: The biphenyl moiety can fit into the active sites of various enzymes, and the aldehyde group can form covalent or non-covalent interactions, leading to enzyme inhibition.
-
Antimicrobial Agents: Biphenyl derivatives have also shown promise as antibacterial and antifungal agents.
The biological activity of this compound would need to be determined through in vitro and in vivo screening assays. A potential workflow for such an investigation is outlined below.
Figure 3: A logical workflow for the biological evaluation of this compound.
Conclusion
This compound is a promising synthetic intermediate with significant potential for the development of novel therapeutic agents. While detailed experimental data on its physicochemical properties are currently lacking, its synthesis can be reliably achieved through well-established methods like the Suzuki-Miyaura cross-coupling. The presence of both a protected amine and a reactive aldehyde group on a biologically relevant biphenyl scaffold makes it an attractive starting point for the generation of diverse compound libraries for drug discovery programs. Further research is warranted to fully characterize this compound and explore its potential biological activities.
References
The Strategic Utility of 4-(Cbz-Amino)-4'-formylbiphenyl in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] 4-(Cbz-Amino)-4'-formylbiphenyl (CAS Number: 939758-25-5) emerges as a highly valuable, yet under-explored, bifunctional chemical intermediate. This technical guide elucidates the potential applications of this compound, leveraging the synthetic versatility of its formyl and carbobenzoxy (Cbz)-protected amine functionalities. We present a comprehensive overview of its prospective utility in the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and inflammatory diseases. This document serves as a resource for researchers, providing detailed hypothetical experimental protocols and workflows to harness the full potential of this strategic building block.
Introduction: The Biphenyl Moiety as a Privileged Scaffold
The biphenyl structure is a recurring motif in numerous commercially successful drugs and clinical candidates.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[3] Biphenyl-containing molecules have demonstrated significant therapeutic impact, notably as inhibitors of the Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint in cancer therapy.[4][5] The ability of the biphenyl core to anchor small molecules within the hydrophobic pocket of PD-L1 has been a key driver in the development of a new generation of oral immunotherapies.[4]
This compound is a strategically designed intermediate, presenting two key functional groups for synthetic elaboration:
-
The Formyl Group: A versatile handle for a multitude of chemical transformations, including reductive amination, oxidation, and olefination reactions. This allows for the introduction of diverse side chains and pharmacophores.
-
The Cbz-Protected Amine: The carbobenzoxy (Cbz) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry and the construction of complex molecules.[6][7] Its stability under various reaction conditions and facile removal via catalytic hydrogenation make it an ideal choice for multi-step syntheses.[8][9]
This guide will explore the synthetic pathways originating from this compound, highlighting its potential in constructing libraries of novel compounds for drug discovery.
Physicochemical Properties and Data
| Property | Value |
| CAS Number | 939758-25-5 |
| Molecular Formula | C₂₁H₁₇NO₃ |
| Molecular Weight | 331.37 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF. |
Synthetic Pathways and Applications
This compound is a versatile starting material for a variety of synthetic transformations. The following sections detail potential applications and provide representative experimental protocols.
Reductive Amination of the Formyl Group
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is a cornerstone of medicinal chemistry for introducing amine functionalities.[10][11] The formyl group of this compound can be readily converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a mild reducing agent.[12]
Table 1: Representative Reactants for Reductive Amination
| Amine | Potential Therapeutic Area of Resulting Scaffold |
| Piperidine | CNS disorders, Oncology |
| Morpholine | Antidepressants, Anticancer |
| N-methylpiperazine | Antipsychotics, Antihistamines |
| Aniline derivatives | Kinase inhibitors, Anticancer |
| Amino acid esters | Peptidomimetics, Protease inhibitors |
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., methanol or dichloroethane) is added the desired primary or secondary amine (1.1 eq.) and acetic acid (0.1 eq.).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq.) or sodium cyanoborohydride (1.5 eq.), is added portion-wise to the reaction mixture.[13]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-alkylated biphenyl derivative.
Diagram 1: Reductive Amination Workflow
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijacskros.com [ijacskros.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 10. gctlc.org [gctlc.org]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
The Strategic Application of 4-(Cbz-Amino)-4'-formylbiphenyl as a Bifunctional Linker in Advanced Drug Development
A Technical Guide for Researchers and Scientists
In the landscape of modern therapeutics, particularly in the realm of targeted drug delivery and bioconjugation, bifunctional linkers play a pivotal role in connecting disparate molecular entities to create novel therapeutic agents with enhanced efficacy and reduced off-target effects. This technical guide delves into the core functionalities and potential applications of a specific bifunctional linker, 4-(Cbz-Amino)-4'-formylbiphenyl, for professionals engaged in drug development, offering insights into its structural advantages, potential applications, and hypothetical experimental workflows.
Introduction to this compound
This compound is a heterobifunctional linker characterized by two distinct reactive moieties: a carboxybenzyl (Cbz)-protected amine and a formyl (aldehyde) group, situated on a rigid biphenyl backbone. This unique architecture offers a strategic advantage in multi-step conjugation processes, allowing for sequential and controlled reactions.
-
The Cbz-Protected Amine: The benzyloxycarbonyl (Cbz) group serves as a well-established protecting group for the amine functionality. It is stable under a variety of reaction conditions but can be selectively removed, typically through catalytic hydrogenolysis, to expose the primary amine for subsequent conjugation.[1][2] This allows for the initial attachment of the linker to a molecule via its formyl group, followed by the deprotection and reaction of the amine.
-
The Formyl Group: The aldehyde functionality is a versatile reactive handle. It can readily react with primary amines through reductive amination to form a stable secondary amine linkage. This reaction is highly efficient and proceeds under mild conditions, making it suitable for conjugating sensitive biomolecules.
-
The Biphenyl Spacer: The rigid biphenyl core provides a defined spatial separation between the two conjugated molecules, which can be crucial for maintaining their individual biological activities.
Potential Applications in Drug Development
The unique characteristics of this compound make it a promising candidate for various applications in drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that connects the antibody to the drug. This compound can be envisioned to function as a key component in a cleavable or non-cleavable linker system within an ADC. A hypothetical workflow for its use in ADC construction is outlined below.
Experimental Protocols (Hypothetical)
The following are hypothetical, generalized experimental protocols for the utilization of this compound in a bioconjugation workflow. These should be optimized based on the specific properties of the molecules being conjugated.
Synthesis of Drug-Linker Intermediate
Objective: To conjugate a drug molecule containing a primary amine to the formyl group of the linker via reductive amination.
Materials:
-
This compound
-
Amine-containing drug molecule
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent
-
Phosphate buffered saline (PBS)
Procedure:
-
Dissolve this compound (1.2 equivalents) and the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add sodium cyanoborohydride (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding PBS.
-
Purify the resulting drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Deprotection of the Cbz Group
Objective: To remove the Cbz protecting group from the drug-linker conjugate to expose the primary amine.
Materials:
-
Cbz-protected drug-linker conjugate
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected drug-linker conjugate in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected drug-linker conjugate.
Conjugation to an Antibody
Objective: To conjugate the deprotected drug-linker to a monoclonal antibody via an activated ester.
Materials:
-
Deprotected drug-linker conjugate
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
N-Hydroxysuccinimide (NHS) ester activation chemistry (or other suitable cross-linking chemistry)
Procedure:
-
This step assumes the antibody has been modified to present a suitable reactive handle (e.g., a carboxylate group that can be activated to an NHS ester).
-
Dissolve the deprotected drug-linker conjugate in a co-solvent mixture (e.g., DMF/PBS) to ensure solubility.
-
Add the drug-linker solution to the activated antibody solution.
-
Incubate the reaction mixture at 4°C for 4-12 hours with gentle agitation.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Data Presentation (Illustrative)
As no specific experimental data for this compound is publicly available, the following tables present illustrative data that would be relevant to characterize its performance as a bifunctional linker.
| Parameter | Illustrative Value | Method of Determination |
| Purity | >98% | HPLC, NMR |
| Molecular Weight | 329.37 g/mol | Mass Spectrometry |
| Solubility | Soluble in DMF, DMSO | Visual Inspection |
| Stability (in PBS, pH 7.4) | >95% after 24h | HPLC |
Table 1: Physicochemical Properties of this compound (Illustrative)
| Reaction Step | Reactant 1 | Reactant 2 | Illustrative Yield |
| Reductive Amination | Linker (Formyl) | Drug (Amine) | 85% |
| Cbz-Deprotection | Cbz-Linker-Drug | H₂/Pd-C | >95% |
| Antibody Conjugation | Amine-Linker-Drug | Activated Antibody | 70% |
Table 2: Illustrative Reaction Yields for a Hypothetical ADC Synthesis
Visualization of Workflows and Pathways
Experimental Workflow for ADC Synthesis
Caption: Hypothetical workflow for ADC synthesis.
Generalized ADC Internalization and Drug Release Pathway
Caption: Generalized ADC internalization pathway.
Conclusion
This compound represents a strategically designed bifunctional linker with significant potential in the field of drug development. Its orthogonal reactive ends, coupled with a rigid spacer, offer precise control over conjugation chemistry, making it a valuable tool for constructing complex therapeutic molecules like ADCs. While specific experimental data for this particular linker is not widely available in the public domain, the well-understood chemistry of its constituent functional groups allows for the rational design of experimental workflows. Further research and application of this linker in various bioconjugation strategies will undoubtedly shed more light on its specific advantages and optimal use cases, contributing to the advancement of targeted therapies.
References
A Technical Guide to the Discovery and Synthesis of Novel Biphenyl Derivatives as Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2] Its rigid yet conformable nature allows for precise orientation of functional groups, making it an ideal framework for designing enzyme inhibitors. This guide provides an in-depth overview of the discovery and synthesis of novel biphenyl derivatives, with a specific focus on their development as inhibitors of urease, a key virulence factor for pathogens like Helicobacter pylori.[3]
Synthesis of Biphenyl Scaffolds: The Suzuki-Miyaura Cross-Coupling
The most prevalent and versatile method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester. Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials make it a cornerstone of modern drug discovery.
General Synthesis Workflow
The workflow for synthesizing a library of biphenyl derivatives via Suzuki coupling typically involves the reaction of a common aryl halide with various substituted arylboronic acids, followed by purification.
References
Preliminary Studies on 4-(Cbz-Amino)-4'-formylbiphenyl: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of the novel compound 4-(Cbz-Amino)-4'-formylbiphenyl. Due to the absence of this compound in the current chemical literature, this document outlines a robust synthetic pathway leveraging the Suzuki-Miyaura cross-coupling reaction. Detailed, albeit hypothetical, experimental protocols are provided to facilitate its synthesis and purification. Physicochemical properties have been estimated based on closely related analogs and computational methods. The biphenyl scaffold, coupled with the Cbz-protected amine and a reactive formyl group, suggests potential utility in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals interested in novel biphenyl derivatives.
Introduction
Biphenyl and its derivatives are privileged structures in medicinal chemistry and materials science, known to exhibit a wide range of biological activities and useful physical properties.[1][2] The introduction of functional groups, such as protected amines and aldehydes, onto the biphenyl scaffold provides valuable handles for further chemical modification and can impart specific biological or material characteristics. The target molecule, this compound, incorporates a carboxybenzyl (Cbz) protected amine, a stable and widely used protecting group in peptide synthesis[3], and a formyl group, a versatile precursor for various chemical transformations and a known modulator of biological activity.[4] This unique combination of functional groups on a biphenyl core makes it a promising candidate for further investigation. This document serves as a preliminary guide to its synthesis and potential areas of application.
Proposed Synthesis
The most convergent and efficient proposed synthesis of this compound is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is well-suited for the formation of biaryl compounds and is known for its tolerance of a wide variety of functional groups. The proposed reaction involves the coupling of commercially available 4-(Cbz-amino)phenylboronic acid with 4-bromobenzaldehyde .
Diagram of Proposed Synthetic Workflow
Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Data Presentation
As this compound is a novel compound, experimental data is not available. The following table summarizes its calculated properties and estimated values based on structurally similar compounds found in the literature.
| Property | Value | Source |
| IUPAC Name | benzyl (4'-(formyl)-[1,1'-biphenyl]-4-yl)carbamate | - |
| Molecular Formula | C₂₁H₁₇NO₃ | Calculated |
| Molecular Weight | 343.37 g/mol | Calculated |
| CAS Number | 939758-25-5 | Supplier Information |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | > 150 °C (predicted) | Inferred from analogs |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc (predicted) | Inferred |
| ¹H NMR (predicted) | δ ~10.0 (s, 1H, CHO), 7.2-8.0 (m, 13H, Ar-H), 5.2 (s, 2H, CH₂), NH proton variable | Inferred |
| ¹³C NMR (predicted) | δ ~192 (CHO), ~153 (C=O), aromatic signals between 118-145, ~67 (CH₂) | Inferred |
Experimental Protocols
The following is a detailed, hypothetical protocol for the synthesis of this compound based on standard Suzuki-Miyaura coupling procedures.
Synthesis of this compound
Materials:
-
4-(Cbz-amino)phenylboronic acid (1.0 eq)
-
4-bromobenzaldehyde (1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (MgSO₄) (for drying)
-
Silica gel (for column chromatography)
-
Hexanes/Ethyl Acetate mixture (eluent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(Cbz-amino)phenylboronic acid, 4-bromobenzaldehyde, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Applications and Signaling Pathways
While the biological activity of this compound has not been investigated, its structural motifs suggest several potential areas for research and application.
-
Medicinal Chemistry Scaffold: The biphenyl core is a common feature in many therapeutic agents, including anti-inflammatory, anti-hypertensive, and anti-fungal drugs.[1][2][5] The formyl group can be readily converted into other functionalities such as amines, alcohols, or carboxylic acids, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The Cbz-protected amine provides a stable precursor to the free amine, which is a key pharmacophore in many drug candidates. However, it is important to note that some aminobiphenyls have been associated with toxicity, which should be a consideration in any drug design program.[6][7]
-
Precursor for Heterocycle Synthesis: The formyl and amino functionalities (after deprotection) can participate in cyclization reactions to form various heterocyclic compounds, which are of significant interest in drug discovery.
-
Probes for Biological Systems: The formyl group can be used to attach fluorescent probes or other reporter molecules, making the compound a potential tool for studying biological pathways.
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical metabolic activation and target interaction of this compound.
Conclusion
This compound represents a novel, synthetically accessible molecule with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational framework for its synthesis via a robust Suzuki-Miyaura coupling protocol. The presence of versatile functional groups on the privileged biphenyl scaffold makes it an attractive target for further investigation. Future work should focus on the successful synthesis and characterization of this compound, followed by an exploration of its biological activities and material properties.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. ijsdr.org [ijsdr.org]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Formyl group: Significance and symbolism [wisdomlib.org]
- 5. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]
understanding the reactivity of the formyl group in 4-(Cbz-Amino)-4'-formylbiphenyl
An In-depth Technical Guide to the Reactivity of the Formyl Group in 4-(Cbz-Amino)-4'-formylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in the bifunctional molecule, this compound. This compound serves as a valuable intermediate in medicinal chemistry and materials science, primarily due to the synthetic versatility of its aldehyde functional group. Understanding the reactivity of this formyl group is crucial for its effective utilization in the synthesis of more complex molecular architectures.
Introduction to this compound
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[7] The presence of a reactive formyl group on this scaffold provides a handle for a wide array of chemical transformations, making it a key building block for generating molecular diversity in drug discovery programs.
Electronic and Steric Effects on Formyl Group Reactivity
The reactivity of the formyl group in this compound is modulated by the electronic properties of the entire molecule. The Cbz-amino group, located on the distal phenyl ring, has a net electron-donating effect on the biphenyl system through resonance. This electron donation is transmitted across the biphenyl linkage to the formyl-substituted ring. Consequently, the electrophilicity of the formyl carbon is slightly attenuated compared to benzaldehyde, which may influence the kinetics of nucleophilic attack. However, for most synthetic purposes, the formyl group retains its characteristic reactivity.
Steric hindrance around the formyl group is minimal, allowing for the approach of a wide variety of nucleophiles and reagents.
Key Reactions of the Formyl Group
The formyl group is one of the most versatile functional groups in organic synthesis, and its reactivity in this compound is no exception. The principal reaction pathways involve nucleophilic addition to the carbonyl carbon.
Nucleophilic Addition
Nucleophilic addition is the archetypal reaction of aldehydes. The formyl group can react with a range of nucleophiles to form a tetrahedral intermediate, which is then typically protonated to yield an alcohol.
-
Grignard and Organolithium Reagents: Addition of organometallic reagents (R-MgX or R-Li) results in the formation of secondary alcohols.
-
Cyanohydrin Formation: Reaction with a cyanide source (e.g., NaCN/HCl) yields a cyanohydrin, which is a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.
Reductive Amination
This is arguably one of the most important reactions for drug development professionals. The reaction of the formyl group with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) forms a new carbon-nitrogen bond. This one-pot procedure is highly efficient for creating libraries of substituted amines.
Oxidation
The formyl group can be readily oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include:
-
Potassium permanganate (KMnO₄)
-
Jones reagent (CrO₃/H₂SO₄)
-
Pinnick oxidation (NaClO₂ with a scavenger)
The resulting 4-(Cbz-Amino)-4'-biphenylcarboxylic acid is a useful intermediate for amide bond formation.
Reduction
The formyl group is easily reduced to a primary alcohol (a hydroxymethyl group). Standard reducing agents for this purpose include:
-
Sodium borohydride (NaBH₄)
-
Lithium aluminum hydride (LiAlH₄)
Wittig Reaction
The Wittig reaction transforms the formyl group into an alkene. The reaction with a phosphorus ylide (a Wittig reagent) provides a reliable method for C=C bond formation with good control over stereochemistry, depending on the nature of the ylide.
Condensation Reactions
The formyl group can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to generate more complex structures with new carbon-carbon bonds.
Quantitative Data Summary
The following table summarizes typical, illustrative yields for key reactions of the formyl group on an aromatic scaffold similar to this compound. These are representative values and actual yields may vary based on specific reaction conditions and substrate.
| Reaction Type | Reagents | Product Functional Group | Typical Yield (%) |
| Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Carboxylic Acid | >95% |
| Reduction | NaBH₄, MeOH | Primary Alcohol | >95% |
| Reductive Amination | R¹R²NH, NaBH(OAc)₃, CH₂Cl₂ | Amine | 70-90% |
| Wittig Reaction | Ph₃P=CHR, THF | Alkene | 75-95% |
| Grignard Addition | R-MgBr, THF then H₃O⁺ | Secondary Alcohol | 60-85% |
Detailed Experimental Protocols
Protocol for Reductive Amination
Objective: To synthesize a secondary amine derivative via reductive amination.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Wittig Reaction
Objective: To synthesize an alkene derivative.
Materials:
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide (a color change is typically observed).
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A diagram illustrating the primary synthetic transformations of the formyl group.
Caption: A step-by-step workflow for the reductive amination protocol.
References
- 1. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 2. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(Cbz-Amino)-4'-formylbiphenyl: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-(Cbz-Amino)-4'-formylbiphenyl, also known by its IUPAC name benzyl (4'-formyl-[1,1'-biphenyl]-4-yl)carbamate, is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates a rigid biphenyl core, a versatile aldehyde group, and a carbamate-protected amine. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential applications in research and drug development.
Physical and Chemical Characteristics
While comprehensive experimental data for this compound is not widely published in readily accessible literature, its fundamental properties can be summarized. Further experimental determination is recommended for precise values.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 939758-25-5 | [1] |
| Molecular Formula | C₂₁H₁₇NO₃ | [2] |
| Molecular Weight | 347.37 g/mol | Calculated |
| Appearance | Likely a solid | Based on related compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Based on structural features |
| Storage | Store in a cool, dry place away from light. | General recommendation for aldehydes and carbamates |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible and commonly employed synthetic strategy would involve a Suzuki cross-coupling reaction. This approach is widely used for the formation of biaryl compounds.[3]
Proposed Synthesis Workflow:
The logical synthesis would involve the coupling of two key building blocks: a boronic acid derivative of the Cbz-protected aminobenzene and a halogenated benzaldehyde.
References
Methodological & Application
Applications of 4-(Cbz-Amino)-4'-formylbiphenyl in Medicinal Chemistry: A Synthetic Gateway to Novel Therapeutics
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Cbz-Amino)-4'-formylbiphenyl is a versatile bifunctional building block with significant potential in medicinal chemistry. While direct biological activity of the title compound is not extensively reported, its constituent functional groups—a carboxybenzyl (Cbz)-protected amine, a reactive formyl group, and a privileged biphenyl scaffold—make it an ideal starting material for the synthesis of diverse compound libraries for drug discovery. This document outlines the potential applications of this compound as a key intermediate in the development of novel therapeutic agents, supported by detailed synthetic protocols and workflow diagrams.
Introduction
The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its rigid yet tunable nature allows for precise spatial orientation of substituents to interact with biological targets. Biphenyl derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties[1]. The presence of a protected amine and a formyl group on the biphenyl core of this compound offers synthetic handles for the strategic introduction of molecular diversity, enabling the exploration of structure-activity relationships (SAR) for various therapeutic targets.
Potential Therapeutic Applications
The strategic position of the functional groups on this compound allows for its elaboration into compounds targeting a variety of diseases. Based on the known activities of structurally related biphenyl compounds, potential therapeutic areas for derivatives of this starting material include:
-
Antiviral Agents: The biphenyl scaffold is present in potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1[2]. The formyl group can be elaborated to mimic the side chains of known NNRTIs.
-
Antagonists of Transient Receptor Potential Vanilloid 1 (TRPV1): Biphenyl-4-carboxamide derivatives have been developed as TRPV1 antagonists for the treatment of neuropathic pain[3]. The formyl group can be oxidized to a carboxylic acid to enable the synthesis of analogous amide derivatives.
-
Enzyme Inhibitors: The Cbz-protected amine can be deprotected and acylated to generate inhibitors of various enzymes. The biphenyl scaffold can provide the necessary hydrophobic interactions within the enzyme's active site.
-
Anticancer Agents: Numerous biphenyl derivatives have been investigated as potential anticancer agents[1]. The versatility of the formyl and amino groups allows for the synthesis of a wide array of substituted biphenyls for screening against cancer cell lines.
Data Presentation: A Summary of Synthetic Potential
Given that this compound is primarily a synthetic intermediate, the following table summarizes its potential applications in generating diverse chemical entities for medicinal chemistry research, rather than its own biological data.
| Synthetic Transformation | Target Functional Group | Potential Derivative Class | Therapeutic Target Examples | Representative Protocol |
| Reductive Amination | Formyl Group | Substituted Amines | GPCRs, Ion Channels, Kinases | Protocol 1 |
| Wittig/Horner-Wadsworth-Emmons Olefination | Formyl Group | Alkenes, Stilbenes | Various | Not detailed |
| Oxidation | Formyl Group | Carboxylic Acids | TRPV1, Proteases | Not detailed |
| Cbz-Deprotection | Cbz-Amino Group | Primary Amines | Various | Protocol 2 |
| Acylation/Sulfonylation (post-deprotection) | Primary Amine | Amides, Sulfonamides | Various | Protocol 3 |
Experimental Protocols
The following protocols are representative methods for the chemical modification of this compound.
Protocol 1: Reductive Amination of the Formyl Group
This protocol describes a general procedure for the synthesis of a secondary amine derivative via reductive amination.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., morpholine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM.
-
Add the desired amine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine derivative.
Protocol 2: Cbz-Deprotection of the Amino Group
This protocol outlines the removal of the Cbz protecting group to yield the free amine.
Materials:
-
Cbz-protected biphenyl derivative (from Protocol 1 or other synthesis)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Cbz-protected biphenyl derivative in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol % Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.
Protocol 3: Acylation of the Deprotected Amine
This protocol describes the formation of an amide bond using the free amine obtained from Protocol 2.
Materials:
-
Deprotected biphenyl amine
-
Acyl chloride or carboxylic acid of choice
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
If using a carboxylic acid: a coupling agent such as HATU or EDC/HOBt
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1M HCl solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure (using an acyl chloride):
-
Dissolve the biphenyl amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq).
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 1-4 hours).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final amide product.
Visualizations
Synthetic Workflow from this compound
The following diagram illustrates a potential synthetic workflow for generating a library of diverse molecules from this compound.
Caption: Synthetic workflow for library generation.
Conclusion
This compound represents a valuable and versatile starting material for medicinal chemistry campaigns. Its strategic functionalization allows for the rapid and efficient generation of diverse libraries of novel biphenyl derivatives. The protocols and workflows outlined in this document provide a foundation for researchers to explore the chemical space around this privileged scaffold, potentially leading to the discovery of new therapeutic agents for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedure for Schiff Base Formation with 4-(Cbz-Amino)-4'-formylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Schiff bases derived from 4-(Cbz-Amino)-4'-formylbiphenyl. Schiff bases are a class of organic compounds with a wide range of applications in medicinal chemistry and materials science. Their synthesis is typically achieved through the condensation reaction of a primary amine with an aldehyde. This application note outlines the materials, methods, and characterization techniques for the successful synthesis and verification of these target compounds. Furthermore, it explores the potential application of biphenyl Schiff bases as inhibitors of the VEGFR-2 signaling pathway, a key regulator of angiogenesis, which is crucial in cancer progression.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are versatile intermediates in organic synthesis and have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The formation of a Schiff base is a reversible reaction between a primary amine and an aldehyde or ketone, typically catalyzed by an acid or base, or facilitated by heat.[3][4] The biphenyl scaffold is a privileged structure in medicinal chemistry, and its incorporation into Schiff base derivatives can lead to compounds with enhanced biological activity. The carboxybenzyl (Cbz) protecting group on the amino functionality of the biphenyl moiety allows for selective reactions and can be removed in a later synthetic step if required.
One of the key signaling pathways implicated in tumor growth and metastasis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[5][6] Activation of VEGFR-2 by its ligand, VEGF, triggers a cascade of downstream signaling events that promote angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7][8] Inhibition of this pathway is a validated strategy in cancer therapy.[3][9] Schiff base derivatives have emerged as potential inhibitors of VEGFR-2, making them attractive candidates for the development of novel anticancer agents.[10][11][12]
This document provides a comprehensive guide for the synthesis of a Schiff base from this compound and a representative primary amine, aniline. The protocol is designed to be adaptable for use with other primary amines.
Experimental Protocols
General Synthesis of a Schiff Base from this compound and Aniline
This protocol describes a general procedure for the synthesis of N-(4-((4'-(Cbz-amino)biphenyl-4-yl)methylene)phenyl)aniline.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol.
-
To this solution, add 1.0 to 1.2 equivalents of aniline (or the desired primary amine).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[12]
-
Dry the purified Schiff base under vacuum to obtain the final product.
Characterization
The synthesized Schiff base should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) bond in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region (typically δ 8-9 ppm).
-
¹³C NMR: The carbon of the imine bond will appear in the range of δ 150-160 ppm.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Schiff base.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of Schiff bases from aromatic aldehydes and amines, providing a reference for expected outcomes.
Table 1: Reaction Conditions for Schiff Base Synthesis
| Aldehyde Reactant | Amine Reactant | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Reference |
| 4-Formylbiphenyl derivative | Aniline derivative | Ethanol | Glacial Acetic Acid | Reflux | 4-6 | General Protocol |
| Aromatic Aldehyde | Aromatic Amine | Methanol | None | Room Temperature | 24 | [5] |
| Salicylaldehyde | Aniline | Ethanol | None | Reflux | 4 | [13] |
| Benzaldehyde | Aniline | Ethanol | None | Stirring, 3h | 3 | [14] |
Table 2: Yields and Characterization Data for Representative Schiff Bases
| Schiff Base Product | Yield (%) | Melting Point (°C) | IR (C=N, cm⁻¹) | ¹H NMR (CH=N, δ ppm) | Reference |
| N-Benzylideneaniline | 85 | 51-53 | 1627 | 8.35 | [15] |
| (E)-N-(4-chlorobenzylidene)aniline | - | 98-100 | 1625.1 | 8.389 | [16] |
| Schiff base from 4,4'-diaminodiphenyl ether and vanillin | - | - | 1600 | - |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the Schiff base.
Caption: General workflow for the synthesis and purification of a Schiff base.
VEGFR-2 Signaling Pathway and Potential Inhibition by Schiff Base
The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway and illustrates the potential point of inhibition by a biphenyl Schiff base derivative.
Caption: Simplified VEGFR-2 signaling pathway and hypothetical inhibition.
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of Schiff bases from this compound. The versatility of this reaction allows for the generation of a library of compounds by varying the primary amine reactant. The characterization techniques outlined are essential for confirming the structure and purity of the synthesized molecules. The potential for these biphenyl Schiff base derivatives to act as inhibitors of the VEGFR-2 signaling pathway highlights their promise as candidates for further investigation in the field of anticancer drug discovery. This document serves as a valuable resource for researchers embarking on the synthesis and evaluation of this important class of compounds.
References
- 1. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. cajmns.casjournal.org [cajmns.casjournal.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Imine formation-Typical procedures - operachem [operachem.com]
- 12. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies [inis.iaea.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Cbz-Amino)-4'-formylbiphenyl in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Cbz-Amino)-4'-formylbiphenyl is a versatile bifunctional molecule poised to be a valuable building block in the synthesis of novel heterocyclic compounds. Its structure incorporates a protected amine and a reactive aldehyde group on a biphenyl scaffold, a privileged core in medicinal chemistry. The carbobenzyloxy (Cbz) protecting group offers stability under various reaction conditions and can be selectively removed for further functionalization, while the formyl group serves as a key handle for cyclization and condensation reactions. This document provides detailed application notes and a representative protocol for the utilization of this compound in the synthesis of biologically relevant heterocyclic structures.
Key Features of this compound
-
Biphenyl Core: The biphenyl moiety is a common feature in many approved drugs and biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.
-
Orthogonal Functionality: The presence of a protected amine and an aldehyde allows for selective and stepwise chemical transformations.
-
Potential for Bioactive Molecules: Heterocycles derived from this scaffold are anticipated to exhibit a range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects, owing to the rich history of biphenyl-containing compounds in drug discovery.
Application: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a robust and efficient one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. These heterocyclic cores are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including calcium channel modulation, antiviral, and anticancer properties. This compound can serve as the aldehyde component in this reaction, leading to the formation of novel biphenyl-substituted dihydropyrimidinones.
Representative Reaction Scheme
Caption: General scheme of the Biginelli reaction using this compound.
Experimental Protocol: Synthesis of Ethyl 4-(4'-(Cbz-amino)biphenyl-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is a representative example based on established Biginelli reaction methodologies. Researchers should optimize conditions as necessary for their specific experimental setup.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated) or p-Toluenesulfonic acid (p-TSA)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).
-
Addition of Reactants: To this solution, add ethyl acetoacetate (1.1 eq) and urea (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) or p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
The following table summarizes typical quantitative data expected for the Biginelli reaction. Actual results may vary based on reaction scale and optimization.
| Parameter | Expected Value |
| Reactant Ratios | |
| This compound | 1.0 equivalent |
| Ethyl Acetoacetate | 1.0 - 1.2 equivalents |
| Urea/Thiourea | 1.2 - 1.5 equivalents |
| Reaction Conditions | |
| Solvent | Ethanol, Methanol, or Acetonitrile |
| Catalyst | HCl, H₂SO₄, p-TSA, Lewis Acids (e.g., Yb(OTf)₃) |
| Temperature | 60-80 °C (Reflux) |
| Reaction Time | 2 - 12 hours |
| Yield and Purity | |
| Typical Yield | 60 - 90% |
| Purity (post-purification) | >95% |
Logical Workflow for Synthesis and Characterization
Application Notes and Protocols: Cbz-Protection of Amino Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][2] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group plays a crucial role by masking the nucleophilicity and basicity of the amino group, preventing unwanted side reactions.[3][4] Its stability under various conditions and the array of methods available for its removal make it a versatile tool for chemists.[5][6]
These application notes provide a comprehensive overview of the methods for the Cbz-protection of amino groups, including detailed experimental protocols and a summary of reaction conditions and yields. Additionally, deprotection strategies are discussed to offer a complete perspective on the use of this important protecting group.
Methods for Cbz-Protection of Amino Groups
The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a carbamate.
Key Reagents for Cbz-Protection:
-
Benzyl Chloroformate (Cbz-Cl or Z-Cl): The most common and commercially available reagent for Cbz-protection. It is a lachrymator and should be handled with care in a fume hood.[7]
-
Benzyl N-succinimidyl carbonate (Cbz-OSu): An alternative, less reactive reagent that can be useful for sensitive substrates.[1]
-
Dibenzyl dicarbonate ((Cbz)₂O): Another alternative to Cbz-Cl.[1]
Common Reaction Conditions:
The choice of base and solvent is critical for efficient Cbz-protection and depends on the substrate's properties.
-
Schotten-Baumann Conditions: This classic method involves using an aqueous base, such as sodium carbonate or sodium hydroxide, in a biphasic system.[1][8][9] The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[8]
-
Organic Bases: In non-aqueous conditions, organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine are frequently used to scavenge the acid produced.[1]
-
Catalytic Methods: Recent advancements have introduced catalytic methods for Cbz-protection, offering milder reaction conditions and improved yields. Catalysts such as dodecatungstophosphoric acid hydrate have been shown to be effective.[10][11]
-
Green Chemistry Approaches: To address environmental concerns, methods utilizing water as a solvent or eco-friendly promoters like polyethylene glycol (PEG) have been developed.[5][6][12]
Data Presentation: Comparison of Cbz-Protection Methods
The following table summarizes various methods for the Cbz-protection of amines, providing a comparison of reaction conditions and reported yields.
| Amine Substrate | Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| General Aliphatic/Aromatic Amines | Cbz-Cl | Dodecatungstophosphoric acid hydrate (cat.) | Neat | RT | 2-10 min | 90-98 | [10][11] |
| Various Amines | Cbz-Cl | None | Water | RT | 2-10 min | 92-99 | [5] |
| Aryl and Aliphatic Amines | Cbz-Cl | None | PEG-400 | RT | 15-60 min | 90-98 | [6] |
| SM (unspecified) | Cbz-Cl | NaHCO₃ | THF/H₂O (2:1) | 0 | 20 h | 90 | [1] |
| Crude SM (~10g) | Cbz-Cl | 2N NaOH | THF | Not specified | 1 h | Not specified | [7] |
| Benzylamine | Cbz-Cl | Trimethylsilyl chloride, then amine addition | Acetonitrile | RT | 1 h | Not specified | [13] |
Experimental Protocols
Protocol 1: General Procedure for Cbz-Protection using Benzyl Chloroformate under Schotten-Baumann Conditions
This protocol is a standard method for the Cbz-protection of primary and secondary amines.
Materials:
-
Amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 equiv) in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
In a separate flask, prepare an aqueous solution of sodium carbonate (2.0 equiv) or sodium bicarbonate (2.0 equiv).
-
Combine the two solutions and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1-1.5 equiv) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Cbz-Protection of Amines in Water (Green Chemistry Approach)
This environmentally friendly protocol avoids the use of organic solvents.[5]
Materials:
-
Amine
-
Benzyl chloroformate (Cbz-Cl)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a mixture of the amine (1 mmol) and Cbz-Cl (1.05 mmol), add distilled or tap water (3 mL).[5]
-
Stir the mixture at room temperature for the appropriate time (typically 2-10 minutes for aliphatic amines).[5]
-
Monitor the reaction completion by TLC.[5]
-
Upon completion, add water (10 mL) and extract the mixture with EtOAc (2 x 5 mL).[5]
-
Concentrate the extract and purify the residue by column chromatography (silica gel, hexane-EtOAc) to obtain the pure Cbz-protected amine.[5]
Deprotection of the Cbz Group
The removal of the Cbz group is a critical step in a multi-step synthesis. The choice of deprotection method depends on the overall molecular structure and the presence of other sensitive functional groups.
Common Deprotection Methods:
-
Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection.[14] It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate).[1][15] This method is advantageous as it proceeds under neutral conditions.[14]
-
Acidic Conditions: Strong acids such as HBr in acetic acid or strong Lewis acids can cleave the Cbz group.[3][4] However, these conditions are harsh and may not be suitable for substrates with acid-labile functional groups.[1]
-
Other Methods: Alternative methods include the use of AlCl₃ in hexafluoroisopropanol (HFIP) for a mild and selective deprotection, or 2-mercaptoethanol for substrates with sensitive functionalities.[16][17]
Data Presentation: Comparison of Cbz-Deprotection Methods
| Protected Amine | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Cbz protected amines | AlCl₃, HFIP | CH₂Cl₂ | RT | 2-16 h | High yields | [16] |
| N-Cbz-imidazole | Methanol | Methanol | RT | Not specified | Structure-dependent | [18] |
| SM (unspecified) | 5% Pd-C, H₂ | MeOH | 60 | 40 h | Not specified (used in next step) | [1] |
Experimental Protocols for Deprotection
Protocol 3: Cbz-Deprotection by Catalytic Hydrogenolysis
This protocol describes a standard procedure for the removal of the Cbz group using catalytic hydrogenation.
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a hydrogenator
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: Mechanism of Cbz-protection of an amine.
Caption: A typical experimental workflow for Cbz-protection.
Caption: Decision tree for selecting a Cbz-deprotection method.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 5. ijacskros.com [ijacskros.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzyl Chloroformate [commonorganicchemistry.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 16. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
- 18. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-(Cbz-Amino)-4'-formylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are of paramount importance in the pharmaceutical industry for the synthesis of complex molecules and drug candidates. This document provides an overview and generalized protocols for the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira—potentially involving the versatile building block, 4-(Cbz-Amino)-4'-formylbiphenyl.
Note on Current Findings: Extensive literature searches did not yield specific published examples of palladium-catalyzed cross-coupling reactions utilizing this compound as a named substrate. The protocols and data presented below are therefore generalized from established methodologies for structurally similar biphenyl derivatives. Researchers should consider these as starting points for optimization.
Key Substrate: this compound
| Structure | Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| Benzyl N-(4'-formylbiphenyl-4-yl)carbamate | This compound | 939758-25-5 | C₂₁H₁₇NO₃ | 343.37 g/mol |
This bifunctional molecule possesses a carboxybenzyl (Cbz) protected amine and a formyl group on a biphenyl scaffold, making it an attractive substrate for further functionalization in drug discovery and materials science. The Cbz group offers stability and can be deprotected under specific conditions, while the aldehyde is amenable to a wide range of chemical transformations.
Generalized Palladium-Catalyzed Cross-Coupling Protocols
The following sections detail generalized experimental protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These are intended as foundational methods that would require optimization for the specific substrate, this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving the reaction of an organoboron compound with an organohalide. For this compound, the formyl group could be a site for subsequent reactions after the biphenyl core is modified, or the molecule itself could be synthesized via a Suzuki reaction.
Hypothetical Reaction Scheme:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Catalyst Loading | 1-5 mol% |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O |
| Temperature | 80-120 °C |
| Reaction Time | 2-24 hours |
Detailed Experimental Protocol (General):
-
To an oven-dried Schlenk flask, add the aryl halide (e.g., a brominated precursor to this compound) (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and ligand if necessary.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction forms a substituted alkene from the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. The aldehyde in this compound would likely be sensitive to some Heck conditions, necessitating careful optimization.
Hypothetical Reaction Scheme:
Table 2: Representative Conditions for the Heck Reaction
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, Pd/C |
| Catalyst Loading | 1-5 mol% |
| Ligand | P(o-tol)₃, PPh₃ |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 80-140 °C |
| Reaction Time | 4-48 hours |
Detailed Experimental Protocol (General):
-
In a sealed tube, combine the aryl halide (1.0 equiv), the alkene (1.2-2.0 equiv), and the base (1.5-2.5 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and ligand (e.g., P(o-tol)₃, 0.04 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. The Cbz-protected amine in the starting material is unreactive, but a halogenated precursor could be aminated.
Hypothetical Reaction Scheme:
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Catalyst Loading | 1-4 mol% |
| Ligand | BINAP, Xantphos, RuPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Detailed Experimental Protocol (General):
-
Charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv), ligand (e.g., BINAP, 0.03 equiv), and base (e.g., NaOt-Bu, 1.4 equiv).
-
Evacuate and backfill with argon.
-
Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Heat the mixture with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Hypothetical Reaction Scheme:
Table 4: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% |
| Copper Co-catalyst | CuI (1-10 mol%) |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 1-12 hours |
Detailed Experimental Protocol (General):
-
To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF), add the base (e.g., Et₃N, 2.0 equiv).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and the copper(I) iodide (0.04 equiv).
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water, and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 4-(Cbz-Amino)-4'-formylbiphenyl in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(Cbz-Amino)-4'-formylbiphenyl as a versatile bifunctional scaffold in solid-phase organic synthesis (SPOS). The protocols detailed below are designed for the construction of diverse molecular libraries, particularly focusing on the synthesis of heterocyclic compounds and peptidomimetics, which are of significant interest in drug discovery and development.
Introduction: A Bifunctional Scaffold for Combinatorial Chemistry
This compound serves as a unique building block in solid-phase synthesis, offering two distinct points for diversification. The formyl group allows for the introduction of a wide range of substituents via reductive amination, while the carbobenzyloxy (Cbz)-protected amine provides a stable attachment point to a solid support that can be deprotected under specific conditions for further elaboration. This bifunctional nature makes it an ideal scaffold for generating libraries of complex molecules.[1][2][3][4][5]
The Cbz protecting group is notably stable under both acidic and basic conditions commonly used in solid-phase peptide synthesis (SPPS) for the removal of Boc and Fmoc groups, respectively.[6][7][8][9][10] Its removal is typically achieved through hydrogenolysis, offering an orthogonal deprotection strategy.[6][8]
Application: Synthesis of a Diverse Amine Library via Reductive Amination
A primary application of this compound on a solid support is the generation of a library of secondary or tertiary amines through reductive amination. The aldehyde functionality readily reacts with a diverse set of primary and secondary amines to form an imine intermediate, which is subsequently reduced to the corresponding amine.
Experimental Workflow for Amine Library Synthesis
Caption: Workflow for solid-phase synthesis of an amine library.
Detailed Experimental Protocols
Protocol 3.1: Immobilization of this compound on Aminomethyl Resin
This protocol describes the attachment of the scaffold to a standard aminomethyl polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the aminomethyl resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (3 eq, 3.0 mmol), HOBt (3 eq, 3.0 mmol), and DIC (3 eq, 3.0 mmol) in DMF (15 mL).
-
Add the solution to the swollen resin and shake at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DCM for 1 hour.
-
Wash the resin as in step 5 and dry under vacuum.
Protocol 3.2: Solid-Phase Reductive Amination
This protocol outlines the synthesis of a diverse library of secondary amines.
Materials:
-
Resin-bound this compound
-
A library of primary amines
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic acid in DMF
-
DMF, DCM, Methanol
Procedure:
-
Swell the resin (100 mg, ~0.1 mmol) in 1% acetic acid in DMF (2 mL) for 30 minutes.
-
Add the primary amine (10 eq, 1.0 mmol) to the resin suspension.
-
Shake the mixture for 1 hour at room temperature.
-
Add NaBH₃CN (5 eq, 0.5 mmol) or NaBH(OAc)₃ (5 eq, 0.5 mmol) and continue shaking for 12 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).
-
Dry the resin under vacuum.
Protocol 3.3: Cleavage from the Resin
This protocol describes the release of the final product from the solid support.
Materials:
-
Product-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
DCM
Procedure:
-
Swell the resin in DCM (1 mL) for 30 minutes.
-
Drain the DCM.
-
Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (2 mL).
-
Shake the mixture for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (1 mL) and DCM (2 x 1 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the product, wash with cold ether, and dry under vacuum.
Data Presentation: Hypothetical Library Synthesis
The following table summarizes the hypothetical yields and purities for a small library of compounds synthesized using the protocols described above.
| Compound ID | Amine Used | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) |
| L1-A1 | Benzylamine | 422.51 | 85 | 92 |
| L1-A2 | Cyclohexylamine | 416.55 | 88 | 95 |
| L1-A3 | Aniline | 408.48 | 75 | 89 |
| L1-A4 | Morpholine | 404.49 | 92 | 97 |
Logical Flow of Diversification
References
- 1. mdpi.com [mdpi.com]
- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsr.com [ijpsr.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. peptide.com [peptide.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Bot Detection [iris-biotech.de]
Application Notes and Protocols for 4-(Cbz-Amino)-4'-formylbiphenyl in Materials Science
A thorough review of available scientific literature and patent databases reveals a notable absence of documented applications for 4-(Cbz-Amino)-4'-formylbiphenyl in the field of materials science. While the molecule possesses functional groups that suggest potential for use as a monomer or a precursor in the synthesis of more complex structures, specific examples, experimental data, and established protocols for its incorporation into materials are not currently published.
The constituent parts of this compound, namely the carbamate (Cbz) protected amine, the biphenyl core, and the formyl (aldehyde) group, are individually significant in polymer chemistry and materials design. The biphenyl unit is known to impart rigidity and thermal stability to polymers, while the formyl group offers a reactive site for various condensation reactions, and the protected amine could be deprotected for further functionalization.
Despite this theoretical potential, no concrete examples or research studies demonstrating the practical application of this specific molecule in materials science have been identified. The search results were primarily limited to chemical supplier listings, offering basic product information such as CAS number (939758-25-5) and molecular formula (C21H17NO3), but lacking any application-specific data or protocols. Further searches for related compounds and synthetic methodologies did not yield direct applications for the title compound in materials science.
Given the lack of available information, this document cannot provide the requested detailed application notes, quantitative data tables, experimental protocols, or visualizations of signaling pathways or experimental workflows. Researchers interested in the potential of this compound in materials science would need to undertake foundational research to explore its reactivity, properties, and viability for creating novel materials. Such research would involve initial steps like polymerization trials, characterization of resulting materials, and evaluation of their physical and chemical properties.
General Synthetic Considerations and Potential Research Directions:
For researchers pioneering the use of this compound, a logical first step would be to leverage the reactive formyl group. An experimental workflow could be conceptualized as follows:
Caption: A conceptual workflow for the synthesis and characterization of novel polymers.
The above diagram illustrates a hypothetical pathway where this compound could be used as a monomer. The aldehyde could react with a suitable co-monomer to form a polymer, which could then be further modified by removing the Cbz protecting group to expose a reactive amine. The resulting polymer's properties would then need to be thoroughly characterized.
It is crucial to reiterate that the above represents a theoretical exploration and is not based on established experimental protocols for this specific compound. As of the current date, the materials science community has not published research detailing the successful application of this compound. Therefore, any work in this area would be considered novel and exploratory.
Troubleshooting & Optimization
Technical Support Center: Deprotection of 4-(Cbz-Amino)-4'-formylbiphenyl
Welcome to the technical support center for challenges in the deprotection of 4-(Cbz-Amino)-4'-formylbiphenyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in deprotecting this compound?
The main challenge is the presence of the aldehyde (formyl) group, which is sensitive to reduction. Standard carbobenzyloxy (Cbz) deprotection methods, such as catalytic hydrogenolysis with H₂/Pd/C, can readily reduce the aldehyde to a benzyl alcohol, leading to an undesired side product and low yields of the target 4-amino-4'-formylbiphenyl.[1][2]
Q2: Why is catalytic hydrogenolysis (H₂/Pd/C) not recommended for this substrate?
Catalytic hydrogenolysis is a powerful reductive method for Cbz group removal.[3][4][5] However, the conditions required for this transformation are often harsh enough to also reduce other sensitive functional groups. In the case of this compound, the palladium catalyst and hydrogen gas will not only cleave the Cbz group but also reduce the formyl group.[1]
Q3: What are the most promising alternative methods for this deprotection?
Based on functional group compatibility, the most promising alternative methods are those that avoid strong reducing agents. These include:
-
Acid-Mediated Deprotection: Utilizes strong acids to cleave the Cbz group. This method is metal-free and generally compatible with aldehydes.[6][7][8]
-
Transfer Hydrogenolysis: This method uses a hydrogen donor in place of hydrogen gas, which can sometimes offer greater selectivity.[9][10] However, the choice of catalyst and hydrogen donor is critical to avoid aldehyde reduction.
-
Nucleophilic Deprotection: Involves the use of a nucleophile, such as a thiol, to attack the benzylic carbon of the Cbz group, leading to its cleavage.[2][7]
Q4: Can I use other protecting groups to avoid this issue in the future?
Yes, employing a protecting group orthogonal to the Cbz group that can be removed under non-reductive conditions is a viable strategy. For example, the Fmoc group, which is base-labile, or the Boc group, which is acid-labile, could be considered in your synthetic design.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of this compound.
Problem 1: Low yield of the desired product and formation of 4-amino-4'-(hydroxymethyl)biphenyl.
-
Cause: This is the most common issue and is indicative of aldehyde reduction. It almost certainly means your deprotection conditions are too reductive.
-
Solution:
-
Immediately cease using standard catalytic hydrogenolysis (H₂/Pd/C).
-
Switch to a non-reductive deprotection method. Acid-mediated deprotection using AlCl₃ in hexafluoroisopropanol (HFIP) or HCl in an organic solvent is a highly recommended starting point.[6][8]
-
Consider a nucleophilic deprotection method using a thiol, which has been shown to be compatible with other sensitive functional groups.[2]
-
Problem 2: Incomplete reaction or no reaction.
-
Cause: This can occur for several reasons depending on the method chosen.
-
Acid-Mediated Deprotection: The acid may not be strong enough, or the reaction time may be too short. The choice of solvent can also play a crucial role.[8]
-
Transfer Hydrogenolysis: The catalyst may be poisoned, or the hydrogen donor may not be effective under the chosen conditions.
-
-
Solution:
-
For Acid-Mediated Deprotection:
-
Ensure your reagents are anhydrous, as water can interfere with Lewis acids.
-
Increase the reaction time and monitor by TLC or LC-MS.
-
If using a Brønsted acid, consider switching to a stronger Lewis acid like AlCl₃.[8]
-
-
For Transfer Hydrogenolysis:
-
Problem 3: Formation of multiple unidentified byproducts.
-
Cause: This could be due to the degradation of the starting material or product under the reaction conditions. The biphenyl system with both an amine and an aldehyde can be sensitive.
-
Solution:
-
Lower the reaction temperature.
-
Reduce the reaction time and accept a lower conversion rate, which can be optimized later.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the aldehyde.
-
Carefully analyze the byproducts by mass spectrometry to gain insight into the decomposition pathways.
-
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Pros | Cons | Aldehyde Compatibility |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature to mild heating | High efficiency for simple substrates.[4][5] | Reduces aldehydes and other sensitive groups.[1][2] | Poor |
| Acid-Mediated Deprotection | AlCl₃/HFIP or HCl in organic solvent | Room temperature | Metal-free, scalable, good functional group tolerance.[6][8] | Requires stoichiometric amounts of acid, workup can be more involved. | Good [8] |
| Transfer Hydrogenolysis | Pd/C, Ammonium Formate or 1,4-Cyclohexadiene | Room temperature | Avoids the use of hydrogen gas.[9][10] | Can still lead to aldehyde reduction depending on the catalyst and donor. | Variable |
| Nucleophilic Deprotection | 2-Mercaptoethanol or other thiols, base | Room temperature to mild heating | Highly chemoselective for specific substrates.[2][7] | Can be substrate-specific, potential for sulfur-containing byproducts. | Good [2] |
Detailed Experimental Protocols
Protocol 1: Acid-Mediated Deprotection using AlCl₃/HFIP
This protocol is based on a general method for Cbz deprotection that shows excellent functional group tolerance.[8]
-
Preparation: To a solution of this compound (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 4 mL per mmol of substrate), add aluminum chloride (AlCl₃, 3 equivalents) at room temperature. The mixture will be a suspension.
-
Reaction: Stir the suspension at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or UPLC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂, 20 mL). The mixture should become a clear solution.
-
Extraction: Add water (10 mL) and extract with ethyl acetate (2 x 10 mL) to remove non-basic impurities. Adjust the aqueous layer to a basic pH with aqueous NaHCO₃ and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-amino-4'-formylbiphenyl.
Protocol 2: Nucleophilic Deprotection using 2-Mercaptoethanol
This protocol is adapted from a method developed for substrates with sensitive functionalities.[7]
-
Preparation: In a reaction vessel, dissolve this compound (1 equivalent) in N,N-dimethylacetamide (DMA).
-
Reagent Addition: Add potassium phosphate (K₃PO₄) followed by 2-mercaptoethanol.
-
Reaction: Heat the reaction mixture to 75°C and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visual Guides
Caption: General experimental workflow for the deprotection of this compound.
Caption: A logical troubleshooting guide for common deprotection issues.
References
- 1. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Al" by Anonymous [tdcommons.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Cbz-Amino)-4'-formylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 4-(Cbz-Amino)-4'-formylbiphenyl, a key intermediate in various drug development programs. The primary synthetic route is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air. | Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst. Consider using a more robust catalyst system, such as one with dialkylbiaryl phosphine ligands.[1][2] |
| Inefficient Base: The chosen base may not be optimal for the reaction conditions. | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be critical and is often solvent-dependent.[3][4] | |
| Poor Solvent Choice: The solvent may not be suitable for the reaction, affecting solubility and catalyst activity. | Common solvents for Suzuki coupling include toluene, THF, dioxane, and DMF, often with some water.[5][6] The solvent system can significantly impact the reaction outcome.[5][7] | |
| Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. | While some highly active catalysts work at room temperature, many Suzuki couplings require heating.[1] Try increasing the temperature, for example, to 80-100 °C. | |
| Presence of Significant Side Products | Homocoupling of Boronic Acid: This side reaction can occur, especially in the presence of oxygen or Pd(II) species.[8] | Thoroughly degas the reaction mixture and ensure an inert atmosphere.[9] Using a 1.5-fold excess of the boronic acid can sometimes help drive the desired cross-coupling. |
| Dehalogenation of 4-bromobenzaldehyde: The aryl halide can be reduced, leading to the formation of benzaldehyde.[8] | This can be caused by certain catalyst systems or impurities. Trying a different phosphine ligand or ensuring the purity of starting materials may help. | |
| Protodeboronation of 4-(Cbz-amino)phenylboronic acid: The boronic acid can be cleaved to form Cbz-aniline. | This is often promoted by aqueous basic conditions. Using anhydrous solvents or a less nucleophilic base might mitigate this issue. Aryltrifluoroborate salts are also less prone to protodeboronation.[6] | |
| Incomplete Consumption of Starting Materials | Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. | While low catalyst loadings are desirable, starting with a higher loading (e.g., 1-2 mol%) can be beneficial for optimization. Some highly active catalysts can be effective at very low loadings.[1][2] |
| Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. | Monitor the reaction progress by TLC or LC-MS and allow it to stir for a longer period if necessary. | |
| Difficulty in Product Purification | Contamination with Palladium: Residual palladium from the catalyst can be difficult to remove. | Various methods can be used for palladium removal, including filtration through Celite, treatment with activated carbon, or using specific scavengers. |
| Co-elution with Byproducts: The desired product may have similar polarity to side products like homocoupled species. | Optimize chromatographic conditions (e.g., solvent gradient, choice of stationary phase) for better separation. Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst system for the Suzuki coupling to form this compound?
A1: A common and effective catalyst system consists of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand. For coupling aryl bromides, ligands such as SPhos or XPhos have shown high activity and stability, often allowing for lower catalyst loadings and milder reaction conditions.[2] Traditional catalysts like Pd(PPh₃)₄ can also be used, but may require higher temperatures and longer reaction times.[10]
Q2: How do I choose the right base and solvent for this reaction?
A2: The choice of base and solvent is interdependent and crucial for reaction success.[7][11] A common combination is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent mixture such as toluene/water, dioxane/water, or THF/water.[6][9] The presence of water can be beneficial for the transmetalation step.[5] It is often necessary to screen a few combinations to find the optimal conditions for your specific setup.[12]
Q3: My 4-(Cbz-amino)phenylboronic acid seems to be degrading. How can I handle it?
A3: Boronic acids can be prone to degradation, particularly protodeboronation under certain conditions.[13] It is advisable to use high-purity boronic acid and store it under inert gas in a cool, dry place. Some boronic acids exist as anhydrides (boroxines), which can also be used in the reaction.[14] If degradation is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a trifluoroborate salt.[6]
Q4: Can I use 4-chlorobenzaldehyde instead of 4-bromobenzaldehyde?
A4: While possible, coupling with aryl chlorides is generally more challenging than with aryl bromides due to the stronger C-Cl bond.[8] This would likely require a more active catalyst system, such as one with a highly electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos), and potentially higher reaction temperatures.[1][2]
Q5: What are the typical byproducts I should look out for?
A5: Common byproducts in this Suzuki coupling include homocoupled products (biphenyl derivatives from two molecules of the boronic acid or two molecules of the aryl halide), dehalogenated 4-bromobenzaldehyde (forming benzaldehyde), and the protodeboronation product of the boronic acid (Cbz-aniline).[8][15]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
4-(Cbz-amino)phenylboronic acid
-
4-bromobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 4-(Cbz-amino)phenylboronic acid (1.2 eq), 4-bromobenzaldehyde (1.0 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and degassed deionized water in a 4:1 ratio (v/v) to the flask via syringe.
-
Stir the reaction mixture at 80 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield this compound.
Data Summary Tables
Table 1: Effect of Different Bases on Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Toluene/H₂O | 80 | ~90 |
| K₃PO₄ | Dioxane/H₂O | 80 | ~95[2] |
| Cs₂CO₃ | Dioxane | 100 | ~92[16] |
| NaOH | MeOH/H₂O | 65 | ~96[7] |
| Na₂CO₃ | DMF/H₂O | 100 | ~98[4] |
Table 2: Effect of Different Solvents on Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Toluene/H₂O (4:1) | 80 | ~90 |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80 | ~88 |
| K₂CO₃ | DMF/H₂O (1:1) | 100 | ~98[4][11] |
| K₂CO₃ | THF/H₂O (3:1) | 65 | ~85 |
| K₃PO₄ | tert-Amyl alcohol | 100 | High yields reported for various aryl bromides[16] |
Table 3: Comparison of Palladium Catalyst Systems
| Palladium Source | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | 0.0005 - 1 | Room Temp - 80 | High yields reported[2] |
| Pd₂(dba)₃ | XPhos | 0.5 - 2 | 80 - 100 | High yields reported[2] |
| Pd(PPh₃)₄ | - | 1 - 5 | 80 - 100 | Generally good yields, but can be less efficient for challenging substrates[10] |
| PdCl₂(dppf) | - | 1 - 3 | 80 | Good to excellent yields |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. 4-(Benzyloxycarbonylamino)phenylboronic Acid 192804-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(Cbz-Amino)-4'-formylbiphenyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Cbz-Amino)-4'-formylbiphenyl and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities often originate from the Suzuki-Miyaura coupling reaction used for the synthesis of the biphenyl scaffold. These can include:
-
Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material.
-
Starting materials: Unreacted boronic acids/esters and aryl halides.
-
Byproducts from Cbz-protection: Residual reagents from the protection of the amino group.
Q2: What are the recommended starting conditions for column chromatography purification?
A2: A good starting point for silica gel column chromatography is an eluent system of ethyl acetate in hexane. Based on similar compounds, a gradient elution from 10% to 40% ethyl acetate in hexane is a reasonable starting point. The polarity can be adjusted based on the TLC analysis of the crude product.
Q3: What solvent systems are suitable for the recrystallization of this compound?
A3: For biphenyl derivatives, a solvent system of toluene and petroleum ether has been shown to be effective for recrystallization.[1] Other potential solvent systems to explore include ethyl acetate/hexane and dichloromethane/hexane. The ideal solvent system should fully dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, leaving impurities in the mother liquor.
Q4: How can I effectively remove residual palladium catalyst from my product?
A4: Residual palladium can often be removed by filtration through a pad of Celite®. In some cases, treatment with activated carbon followed by filtration can also be effective. For persistent palladium contamination, specialized scavengers may be employed.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and is retained on the silica gel. | Increase the polarity of the eluent system. A step-gradient to a higher concentration of ethyl acetate or the addition of a small amount of methanol may be necessary. |
| Product is co-eluting with a non-polar impurity. | Use a less polar solvent system initially to elute the non-polar impurity before increasing the polarity to elute the desired product. |
| Product is degrading on the silica gel. | Deactivate the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent system to prevent degradation of sensitive compounds. |
| Improper packing of the column. | Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation. |
Problem 2: Oily Product After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system. | The chosen solvent may be too good a solvent, preventing crystallization. Try a solvent system with a lower polarity or a mixture of a good solvent and a poor solvent (anti-solvent). |
| Presence of impurities. | The presence of impurities can inhibit crystal formation. An initial purification by column chromatography may be necessary before attempting recrystallization. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator to promote the formation of well-defined crystals. |
| Insufficient concentration. | If the solution is too dilute, crystallization may not occur. Carefully evaporate some of the solvent to increase the concentration. |
Data Presentation
Table 1: Example Thin Layer Chromatography (TLC) Data for Related Compounds
| Compound | Eluent System (v/v) | Rf Value (Approximate) |
| Cbz-protected amine | 40% Ethyl Acetate / Hexane | 0.5 |
| Biphenyl derivative | 1% Ethyl Acetate / Hexane | 0.3 |
| 4-Formylbiphenyl | Toluene / Petroleum Ether | Not specified |
Note: These values are for related compounds and should be used as a general guide. Actual Rf values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and level bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., from 10% to 40% ethyl acetate in hexane) to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Recrystallization Procedure
-
Dissolution: Dissolve the crude or partially purified this compound in a minimal amount of a suitable hot solvent (e.g., toluene).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add a seed crystal or gently scratch the inside of the flask.
-
Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent (e.g., petroleum ether).
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
improving the yield of reactions with 4-(Cbz-Amino)-4'-formylbiphenyl
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize reactions involving 4-(Cbz-Amino)-4'-formylbiphenyl and improve yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Question 1: I am seeing a low yield in my reductive amination reaction with this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in reductive amination reactions are a common issue. The primary causes often revolve around the stability of the imine intermediate, the activity of the reducing agent, and competing side reactions.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation between the aldehyde of your biphenyl compound and the primary/secondary amine to form the imine is a crucial equilibrium step.
-
Solution: Ensure anhydrous (dry) reaction conditions, as water can hydrolyze the imine intermediate back to the starting materials. Using a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can be beneficial. Running the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can also drive the equilibrium towards the imine.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde starting material and any other functional groups.
-
Solution: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and tolerant of slightly acidic conditions which can catalyze imine formation. If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it might be reducing the aldehyde before imine formation is complete. Consider adding the borohydride portion-wise after allowing the aldehyde and amine to stir for a period to form the imine.
-
-
Reaction pH: The pH of the reaction is critical. Acidic conditions catalyze imine formation, but if the pH is too low, the starting amine will be protonated and become non-nucleophilic.
-
Solution: A slightly acidic pH (around 5-6) is generally optimal. You can add a small amount of acetic acid to catalyze the reaction.
-
-
Side Reactions: The aldehyde group could be undergoing undesired reactions.
-
Solution: Over-reduction to the corresponding alcohol is a possibility if the reducing agent is too reactive or added too quickly. Ensure the temperature is controlled (e.g., 0 °C to room temperature) and the stoichiometry of the reducing agent is correct.
-
Question 2: I am observing an impurity with a mass corresponding to the alcohol derivative of my starting material. How can I prevent this?
Answer:
Formation of 4-(Cbz-Amino)-4'-(hydroxymethyl)biphenyl is a common side product resulting from the reduction of the aldehyde.
Prevention Strategies:
-
Order of Reagent Addition: The most effective way to prevent this is to ensure the imine is formed before the reducing agent is introduced.
-
Protocol:
-
Dissolve the this compound and the amine in the chosen solvent.
-
Stir the mixture for 30-60 minutes to allow for imine formation.
-
Then, add the reducing agent (e.g., NaBH(OAc)₃) portion-wise.
-
-
-
Choice of Reducing Agent: As mentioned previously, STAB is less likely to reduce aldehydes compared to other borohydrides, making it a preferred reagent for one-pot reductive aminations.
Frequently Asked Questions (FAQs)
Q: What is the typical stability and storage condition for this compound?
A: Aldehydes can be susceptible to oxidation to carboxylic acids over time, especially when exposed to air. It is recommended to store this compound under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.
Q: In which solvents is this compound soluble?
A: Due to its biphenyl structure, it generally has good solubility in common organic solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. Its solubility in alcohols like methanol or ethanol might be more limited.
Q: Can the Cbz protecting group be cleaved under reductive amination conditions?
A: The Cbz (carboxybenzyl) group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). While most borohydride-based reducing agents used for reductive amination are not harsh enough to cleave the Cbz group, it is a possibility with more aggressive reducing agents or if palladium catalysts are present. It is always advisable to check the compatibility of your chosen reducing agent with the Cbz group.
Data Presentation
The following table provides a hypothetical comparison of different conditions for a reductive amination reaction to illustrate how to track and compare results.
| Entry | Reducing Agent | Solvent | Additive | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | NaBH(OAc)₃ | DCE | 1% Acetic Acid | 12 | 85 | 95 |
| 2 | NaBH₄ | Methanol | None | 6 | 60 | 80 |
| 3 | NaBH₃CN | Methanol | pH 6 buffer | 12 | 75 | 92 |
| 4 | NaBH(OAc)₃ | THF | Molecular Sieves | 18 | 90 | 97 |
DCE: 1,2-Dichloroethane; THF: Tetrahydrofuran
Experimental Protocols
Protocol: Reductive Amination of this compound with a Primary Amine
This protocol provides a general procedure for the reductive amination of this compound using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Primary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in anhydrous DCE or THF.
-
Add the primary amine (1.1 equivalents) to the solution.
-
If desired, add a catalytic amount of acetic acid (e.g., 1-2% v/v).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-16 hours), quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for reductive amination.
troubleshooting solubility issues of 4-(Cbz-Amino)-4'-formylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Cbz-Amino)-4'-formylbiphenyl. The information is designed to address common solubility challenges encountered during experimental work.
Troubleshooting Guide: Solubility Issues
Users frequently encounter challenges in dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: The compound is not dissolving in my chosen solvent.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its structure, which includes a nonpolar biphenyl core and polar Cbz-amino and formyl groups, this compound is expected to be poorly soluble in water and nonpolar solvents like hexanes. It should exhibit better solubility in polar aprotic solvents and some polar protic solvents. Biphenyl itself is insoluble in water but soluble in many organic solvents[1][2].
Q2: Which solvents are recommended for dissolving this compound?
For initial attempts, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are recommended. Chlorinated solvents like dichloromethane (DCM) and chloroform, as well as ethers like tetrahydrofuran (THF), are also good starting points. For some applications, mixtures with alcohols like methanol or ethanol may be effective.
Q3: I am observing a precipitate forming after initial dissolution. What could be the cause?
Precipitation after initial dissolution can be due to several factors:
-
Temperature Change: The compound may have been dissolved at an elevated temperature and is precipitating out as it cools to room temperature.
-
Solvent Evaporation: Partial evaporation of a volatile solvent can increase the concentration beyond the solubility limit.
-
Reaction or Degradation: The compound might be unstable in the chosen solvent, leading to the formation of less soluble degradation products. The Cbz protecting group can be sensitive to certain conditions[3].
Q4: Can I use heating to improve the solubility of this compound?
Yes, gentle heating can significantly improve solubility. However, it is crucial to monitor for any signs of degradation, such as a color change. A water bath set to 40-50°C is a safe starting point. Prolonged heating at high temperatures should be avoided.
Q5: Is sonication a suitable method for dissolving this compound?
Sonication is an effective technique to aid dissolution by breaking up solid aggregates and increasing the surface area for solvent interaction. It is generally a safe method that can be used in conjunction with gentle heating.
Q6: My experiment requires an aqueous buffer. How can I dissolve this compound for use in such a system?
Due to its poor water solubility, dissolving this compound directly in aqueous buffers is challenging. A common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution. This stock solution can then be added dropwise to the aqueous buffer with vigorous stirring. Be aware that the final concentration of the organic solvent should be low enough to not interfere with your experiment.
Quantitative Solubility Data
| Solvent Class | Solvent Examples | Expected Solubility (at 25°C) | Notes |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High (> 10 mg/mL) | These are generally the best solvents for initial dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (1-10 mg/mL) | Good for many organic reactions and purifications. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate (1-10 mg/mL) | THF is a versatile solvent for many reactions involving similar compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate (0.1-5 mg/mL) | Solubility may be limited but can be improved with heating or as a co-solvent. |
| Nonpolar | Hexanes, Toluene, Benzene | Very Low (< 0.1 mg/mL) | The nonpolar biphenyl core provides some affinity, but the polar functional groups limit overall solubility. Biphenyl itself is soluble in benzene[2]. |
| Aqueous | Water, Buffers | Insoluble (< 0.01 mg/mL) | The molecule is largely hydrophobic. Biphenyl is insoluble in water[1][2]. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in a Polar Aprotic Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 331.37 g/mol ) in DMSO.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh out 3.31 mg of this compound and place it in a clean, dry vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial for 5-10 minutes.
-
If necessary, gently warm the solution in a water bath at 40-50°C for 5-10 minutes, followed by vortexing.
-
Allow the solution to cool to room temperature and ensure no precipitation occurs.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. The recommended storage for the solid compound is 2-8°C[4].
Protocol 2: Introduction into an Aqueous Medium
This protocol outlines the method for diluting a DMSO stock solution into an aqueous buffer for biological or biochemical assays.
Workflow Diagram:
References
Technical Support Center: Formylation of Cbz-Protected Aminobiphenyls
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the method refinement of formylating Cbz-protected aminobiphenyls. It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is most suitable for Cbz-protected aminobiphenyls?
A1: The choice of formylation method depends on the specific substrate and desired regioselectivity. The Vilsmeier-Haack and Rieche formylations are commonly employed for electron-rich aromatic systems.[1][2][3][4] For N-formylation, using formic acid with azeotropic removal of water is a practical approach.[5][6]
Q2: Is the Cbz (benzyloxycarbonyl) protecting group stable under typical formylation conditions?
A2: The Cbz group is generally stable under a variety of reaction conditions.[7] However, it can be sensitive to strongly acidic conditions, which are sometimes used in formylation reactions.[8][9] For instance, HBr in acetic acid is a common reagent for Cbz deprotection.[9] Therefore, careful selection of reagents and reaction conditions is crucial to avoid premature deprotection. While some acidic conditions can be tolerated, prolonged exposure or high concentrations of strong acids should be avoided.[8][10]
Q3: What are the common side reactions to watch out for during the formylation of Cbz-protected aminobiphenyls?
A3: Common side reactions include:
-
Deprotection of the Cbz group: This can occur under strongly acidic conditions.[9][10]
-
Multiple formylations: If the aromatic ring is highly activated, diformylation can occur.[11]
-
Ring formylation instead of N-formylation: With certain reagents like those used in the Vilsmeier-Haack reaction, electrophilic substitution on the aromatic ring is favored.[1][4]
-
Hydrolysis of the formylating agent: Moisture-sensitive reagents can decompose, leading to lower yields.
Q4: How can I selectively achieve N-formylation over C-formylation on the biphenyl ring?
A4: To favor N-formylation, use methods that do not involve strong electrophilic aromatic substitution conditions. A practical method involves heating the Cbz-protected aminobiphenyl with formic acid in a solvent like toluene, using a Dean-Stark trap to remove the water formed during the reaction.[5][6] This method is generally chemoselective for the N-formylation of amines in the presence of other functional groups.[12]
Q5: What is the best way to purify the formylated product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. In many cases, if the reaction goes to completion, the crude product may be of sufficient purity for subsequent steps after simple evaporation of the solvent.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the formylation of Cbz-protected aminobiphenyls.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive formylating agent due to decomposition. 2. Reaction conditions are too mild (temperature too low, reaction time too short). 3. The aromatic ring is not sufficiently activated for C-formylation. 4. Inefficient water removal in N-formylation with formic acid. | 1. Use freshly opened or purified formylating agents. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. For C-formylation, consider using a stronger Lewis acid or a more reactive formylating agent. 4. Ensure the Dean-Stark trap is functioning correctly and the solvent is refluxing at the appropriate temperature.[5] |
| Presence of Starting Material | 1. Incomplete reaction. 2. Insufficient equivalents of the formylating agent. | 1. Extend the reaction time or increase the temperature. 2. Increase the equivalents of the formylating agent. |
| Cbz Deprotection Observed | 1. Reaction conditions are too acidic. 2. Reaction temperature is too high for prolonged periods in the presence of acid. | 1. If using a Lewis acid, choose a milder one. For N-formylation with formic acid, avoid the addition of other strong acids. 2. Reduce the reaction temperature and monitor for completion at the lower temperature, even if it requires a longer reaction time. |
| Formation of Multiple Products | 1. Di-formylation of the aromatic ring. 2. A mixture of N-formylated and C-formylated products. 3. Isomeric C-formylated products. | 1. Reduce the equivalents of the formylating agent. 2. To favor N-formylation, switch to the formic acid/Dean-Stark method.[5][6] For C-formylation, ensure the amine is protected. 3. The regioselectivity of C-formylation is dictated by the electronic and steric effects of the substituents on the biphenyl ring. Modifying the Lewis acid or solvent may alter the isomeric ratio. |
| Difficult Purification | 1. Products and byproducts have similar polarities. 2. The product is unstable on silica gel. | 1. Try a different solvent system for column chromatography or consider other purification techniques like preparative TLC or crystallization. 2. Use a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina. |
Experimental Protocols
Method 1: N-Formylation using Formic Acid
This method is suitable for the selective N-formylation of the Cbz-protected amino group.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the Cbz-protected aminobiphenyl (1.0 eq.).
-
Add toluene as the solvent.
-
Add aqueous 85% formic acid (1.2 - 2.0 eq.).[5]
-
Heat the mixture to reflux and continue heating for 4-9 hours, or until the starting material is consumed as monitored by TLC.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure. The resulting crude N-formyl compound is often pure enough for the next step.[5] If further purification is needed, it can be done by column chromatography on silica gel.
| Parameter | Value |
| Reagents | Cbz-protected aminobiphenyl, 85% Formic Acid |
| Solvent | Toluene |
| Equivalents of Formic Acid | 1.2 - 2.0 |
| Temperature | Reflux |
| Reaction Time | 4 - 9 hours |
| Work-up | Evaporation of solvent |
Method 2: C-Formylation via Rieche Formylation
This method is used for the formylation of electron-rich aromatic rings.[13]
Procedure:
-
Dissolve the Cbz-protected aminobiphenyl (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add a Lewis acid, such as titanium tetrachloride (TiCl₄), dropwise.[2][14]
-
Add dichloromethyl methyl ether (1.0 - 1.2 eq.) dropwise, maintaining the temperature at 0 °C.[13][15]
-
Allow the reaction to stir at 0 °C or let it warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
| Parameter | Value |
| Reagents | Cbz-protected aminobiphenyl, Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Varies (monitor by TLC) |
| Work-up | Aqueous quench, extraction, and drying |
Visualizations
Caption: General workflows for N-formylation and C-formylation of Cbz-protected aminobiphenyls.
Caption: A decision tree for troubleshooting common issues in formylation reactions.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Bot Detection [iris-biotech.de]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. tdcommons.org [tdcommons.org]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. synarchive.com [synarchive.com]
- 14. mdpi.com [mdpi.com]
- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
preventing byproduct formation in 4-(Cbz-Amino)-4'-formylbiphenyl reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of 4-(Cbz-Amino)-4'-formylbiphenyl, a key intermediate in various pharmaceutical applications. This guide focuses on preventing byproduct formation during the Suzuki-Miyaura cross-coupling reaction, a common synthetic route for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Suzuki-Miyaura coupling of 4-(Cbz-amino)phenylboronic acid and 4-bromobenzaldehyde.
dot
Caption: Troubleshooting workflow for low yield or purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Suzuki coupling?
A1: The most frequently observed byproducts are:
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Homocoupling products: This results from the coupling of two molecules of the boronic acid or the aryl halide. The primary homocoupling byproduct is often biphenyl-4,4'-dicarbaldehyde, arising from the self-coupling of 4-formylphenylboronic acid if it is used in excess or if 4-bromobenzaldehyde undergoes a side reaction to form the boronic acid in situ. Another possibility is the formation of 4,4'-bis(Cbz-amino)biphenyl from the self-coupling of 4-(Cbz-amino)phenylboronic acid. The formation of homocoupling byproducts can be promoted by the presence of oxygen in the reaction mixture.[1][2]
-
Protodeboronation product: This is the product where the boronic acid group is replaced by a hydrogen atom, leading to the formation of benzyl phenylcarbamate (Cbz-aniline). This can occur if the reaction conditions are too harsh or if there is residual water in the reaction mixture.[3]
-
Cbz-deprotection product: While the Cbz group is relatively stable, it can be cleaved under certain palladium-catalyzed conditions, leading to the formation of 4-amino-4'-formylbiphenyl. This is less common under standard Suzuki conditions but can occur with prolonged reaction times or at elevated temperatures.
Q2: How can I minimize the formation of homocoupling byproducts?
A2: To suppress homocoupling, consider the following strategies:
-
Thoroughly degas all solvents and the reaction mixture: Oxygen can promote the homocoupling of boronic acids.[1][2] Purging the reaction vessel with an inert gas like argon or nitrogen is crucial.
-
Use bulky electron-rich phosphine ligands: Ligands such as SPhos or XPhos can promote the desired cross-coupling over homocoupling.
-
Control the reaction temperature: Lowering the temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
-
Use the appropriate base: The choice of base can influence the reaction outcome. Weaker bases like potassium carbonate (K₂CO₃) are often preferred.
Q3: My reaction shows significant amounts of unreacted starting materials. How can I improve the conversion?
A3: Low conversion can be addressed by:
-
Increasing the catalyst loading: A slight increase in the palladium catalyst and ligand concentration can improve the reaction rate.
-
Screening different palladium ligands: The efficiency of the catalyst is highly dependent on the ligand. Experimenting with different phosphine ligands can significantly improve yields.
-
Optimizing the reaction temperature: While high temperatures can lead to byproduct formation, a moderate increase may be necessary to drive the reaction to completion.
-
Ensuring the quality of your reagents: The purity of the boronic acid, aryl halide, and the activity of the catalyst are critical for a successful reaction.
Q4: I am observing cleavage of the Cbz protecting group. What conditions can I change to prevent this?
A4: To maintain the integrity of the Cbz group:
-
Use milder reaction conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Choose a milder base: Strong bases can potentially affect the stability of the Cbz group. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally safe choices.
-
Monitor the reaction closely: Follow the reaction progress by TLC or LC-MS to stop it as soon as the starting materials are consumed, avoiding prolonged exposure to the catalytic system. The Cbz group is generally stable to bases and mild acids but can be susceptible to some transition metal catalysts.[4]
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on standard Suzuki-Miyaura coupling conditions and should be optimized for specific laboratory setups.
dot
Caption: General experimental workflow for the synthesis.
Materials:
-
4-(Cbz-amino)phenylboronic acid
-
4-bromobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-(Cbz-amino)phenylboronic acid (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), palladium(II) acetate (0.02 equivalents), SPhos (0.04 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and degassed deionized water (e.g., in a 4:1 ratio by volume).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
The following tables summarize the expected impact of varying reaction parameters on the yield and purity of this compound. These are generalized trends based on the literature for similar Suzuki-Miyaura coupling reactions.
Table 1: Effect of Palladium Ligand on Reaction Outcome
| Ligand | Expected Yield of Desired Product | Propensity for Homocoupling | Notes |
| Triphenylphosphine (PPh₃) | Moderate | Moderate to High | A common, less expensive ligand, but may require higher temperatures and can lead to more byproducts. |
| SPhos | High to Excellent | Low | A bulky, electron-rich ligand that often gives high yields and minimizes homocoupling. |
| XPhos | High to Excellent | Low | Similar to SPhos, often provides excellent results with a broad range of substrates. |
| None (ligandless) | Low to Moderate | High | Generally not recommended for this type of transformation due to low efficiency and high byproduct formation. |
Table 2: Effect of Base on Reaction Outcome
| Base | Expected Yield of Desired Product | Potential for Cbz Cleavage | Notes |
| Potassium Carbonate (K₂CO₃) | Good to High | Low | A commonly used and effective base for Suzuki couplings that is generally compatible with the Cbz group. |
| Sodium Carbonate (Na₂CO₃) | Good to High | Low | Another standard base, often used in aqueous solvent mixtures. |
| Potassium Phosphate (K₃PO₄) | High | Very Low | A milder base that can be beneficial for sensitive substrates and often leads to clean reactions. |
| Cesium Carbonate (Cs₂CO₃) | High to Excellent | Low | A highly effective but more expensive base, often used for challenging couplings. |
Table 3: Effect of Solvent System on Reaction Outcome
| Solvent System (v/v) | Expected Yield of Desired Product | Reaction Rate | Notes |
| Toluene/Water (4:1) | Good to High | Moderate | A common biphasic system that works well for many Suzuki couplings. |
| Dioxane/Water (4:1) | Good to High | Moderate to Fast | Another widely used solvent system; dioxane should be peroxide-free. |
| Tetrahydrofuran (THF)/Water (4:1) | Moderate to Good | Moderate | Can be effective, but lower boiling point may limit the reaction temperature. |
| Dimethoxyethane (DME)/Water (4:1) | Good to High | Moderate to Fast | A good alternative to dioxane and THF. |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-(Cbz-Amino)-4'-formylbiphenyl
This technical support center provides guidance on the stability and storage of 4-(Cbz-Amino)-4'-formylbiphenyl, along with troubleshooting advice for common issues encountered during its handling and use in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage (months), it is recommended to store this compound at 2-8°C.[1] To prevent degradation, the compound should be stored in a tightly sealed, light-resistant container, and the vial should be flushed with an inert gas like argon or nitrogen before sealing.
Q2: How stable is the Cbz protecting group in this molecule?
The Carboxybenzyl (Cbz) protecting group is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, it is susceptible to cleavage under the following conditions:
-
Strong Acids: Harsh acidic conditions (e.g., HBr in acetic acid) can cleave the Cbz group.
-
Strong Bases: While generally stable to mild bases like sodium bicarbonate, strong bases may cause hydrolysis over time.
-
Catalytic Hydrogenation: The Cbz group is readily removed by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). This is a common deprotection strategy.
Q3: What are the potential degradation pathways for the formyl group?
The aldehyde (formyl) group is reactive and can undergo several degradation reactions:
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air (oxygen).
-
Light Sensitivity: Aromatic aldehydes can be light-sensitive and may undergo photochemical reactions.
-
Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
Q4: What solvents are suitable for dissolving this compound?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected loss of starting material in a reaction. | Degradation of the compound due to harsh reaction conditions (e.g., strong acid or base, high temperature). | - Review the reaction conditions and consider milder alternatives.- Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. |
| Appearance of an additional spot on TLC or peak in HPLC analysis of a stored sample. | The compound may be degrading over time. The new spot could correspond to the oxidized carboxylic acid or the deprotected amine. | - Confirm the identity of the impurity by analytical techniques (e.g., LC-MS).- If degradation is confirmed, re-purify the compound before use.- Review storage conditions to ensure they are optimal. |
| Inconsistent results in biological assays. | The compound may be unstable in the assay medium or under the assay conditions. | - Prepare fresh solutions of the compound for each experiment.- Assess the stability of the compound in the assay buffer over the time course of the experiment. |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent. | - Try a different solvent or a solvent mixture.- Gentle heating or sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
Experimental Protocols
Protocol for Assessing Compound Stability in Solution
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent over time.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, DCM)
-
HPLC or LC-MS system
-
Analytical column suitable for the compound
-
Vials (amber or covered in foil to protect from light)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the stock solution by HPLC or LC-MS to determine the initial purity and peak area of the compound. This will serve as the baseline.
-
Sample Storage: Aliquot the stock solution into several vials, seal them tightly, and protect them from light. Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from storage.
-
Analysis: Analyze the sample by HPLC or LC-MS using the same method as the initial analysis.
-
Data Evaluation: Compare the peak area and purity of the compound at each time point to the initial (T=0) analysis. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Data Presentation:
The results of the stability study can be summarized in a table as follows:
| Storage Condition | Time Point | Purity (%) | Degradation Products (Peak Area %) |
| Room Temperature | 0 h | 99.5 | - |
| 24 h | 98.2 | 1.3 | |
| 1 week | 92.0 | 8.0 | |
| 4°C | 0 h | 99.5 | - |
| 24 h | 99.4 | 0.1 | |
| 1 week | 99.0 | 1.0 | |
| -20°C | 0 h | 99.5 | - |
| 24 h | 99.5 | - | |
| 1 week | 99.5 | - |
Visualizations
Caption: A general workflow for assessing the stability of a chemical compound.
Caption: A decision tree for troubleshooting issues with this compound.
References
Validation & Comparative
Spectroscopic and Mass Spectrometric Analysis of 4-(Cbz-Amino)-4'-formylbiphenyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-(Cbz-Amino)-4'-formylbiphenyl. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from the closely related structure, 4-biphenylcarboxaldehyde, and provides general protocols for synthesis and characterization based on established chemical literature. This information is intended to serve as a valuable resource for researchers interested in the synthesis and analysis of Cbz-protected aminobiphenyl derivatives.
Comparison of Spectroscopic Data
The following tables summarize the expected and reported NMR and MS data for this compound and the comparative compound 4-biphenylcarboxaldehyde.
Table 1: ¹H NMR Data Comparison
| Compound | Aromatic Protons (ppm) | Aldehyde Proton (ppm) | Other Protons (ppm) |
| This compound (Expected) | 7.2-8.0 (m, 13H) | ~10.0 (s, 1H) | ~7.0 (s, 1H, NH), 5.2 (s, 2H, CH₂) |
| 4-Biphenylcarboxaldehyde | 7.45 (t, 1H, J=7.4 Hz), 7.52 (t, 2H, J=7.4 Hz), 7.77 (d, 2H, J=7.4 Hz), 7.91 (d, 2H, J=8.1 Hz), 8.01 (d, 2H, J=8.1 Hz) | 10.06 (s, 1H) | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Aromatic Carbons (ppm) | Aldehyde Carbon (ppm) | Other Carbons (ppm) |
| This compound (Expected) | 118-145 | ~192 | ~153 (C=O), ~67 (CH₂) |
| 4-Biphenylcarboxaldehyde | 127.9, 128.2, 129.4, 129.9, 131.0, 135.9, 139.6, 146.7 | 193.5 | - |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ |
| This compound | C₂₁H₁₇NO₃ | 331.37 g/mol | 332.13 |
| 4-Biphenylcarboxaldehyde | C₁₃H₁₀O | 182.22 g/mol | 183.08 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound, based on standard organic chemistry techniques.
Synthesis of this compound
A potential synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-((Benzyloxy)carbonylamino)phenylboronic acid
-
4-Bromobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Water
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a reaction flask, add 4-bromobenzaldehyde, 4-((benzyloxy)carbonylamino)phenylboronic acid, triphenylphosphine, and 1-propanol.
-
In a separate flask, prepare a 2 M aqueous solution of sodium carbonate.
-
Add the sodium carbonate solution to the reaction mixture.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate to the reaction mixture and heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
NMR Spectroscopy
Instrumentation:
-
A 300 or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
Use standard pulse programs for data acquisition.
Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
A Comparative Guide to 4-(Cbz-Amino)-4'-formylbiphenyl and Other Amino-Aldehydes for Drug Discovery
In the landscape of drug discovery and development, particularly in the realm of enzyme inhibitors, amino-aldehydes represent a critical class of compounds. Their inherent reactivity and ability to mimic peptide structures make them potent inhibitors of various proteases. This guide provides a comparative analysis of 4-(Cbz-Amino)-4'-formylbiphenyl, a structurally distinct aromatic amino-aldehyde, with other classes of amino-aldehydes, focusing on their performance as enzyme inhibitors and their potential toxicological profiles.
Structural and Functional Overview
This compound is a bifunctional molecule featuring a carboxybenzyl (Cbz)-protected amine and a formyl group on a biphenyl scaffold. The Cbz group provides stability and is a well-established protecting group in peptide synthesis.[1][2] The biphenyl structure offers a rigid backbone, which can be advantageous for specific receptor binding.
In contrast, a significant portion of research has focused on N-protected peptidic amino-aldehydes . These compounds, often protected with Cbz or tert-butyloxycarbonyl (Boc) groups, incorporate amino acid residues, allowing for the specific targeting of enzyme active sites that recognize peptide substrates.[3][4]
Performance as Enzyme Inhibitors: A Comparative Analysis
Targeting Proteases
Peptidic aldehydes have demonstrated significant success as inhibitors of viral and cellular proteases. For instance, a series of Cbz- and Boc-protected peptide aldehydes have been synthesized and shown to be potent inhibitors of the 20S proteasome, a key target in cancer therapy.[4] Similarly, peptide aldehyde libraries have been effectively employed to discover inhibitors of the SARS-CoV Main Protease (Mpro).[3][5]
The performance of these inhibitors is heavily dependent on the peptide sequence, which dictates the specificity and binding affinity to the target enzyme. The table below summarizes the inhibitory activity of several N-protected peptidic amino-aldehydes against different proteases.
| Compound/Class | Target Enzyme | Protecting Group | IC50/Ki Value | Reference |
| Cbz-Glu(OtBu)-Phe-Leucinal | 20S Proteasome (ChT-L activity) | Cbz | 0.019 µM (IC50) | [4] |
| Boc-Ser(OBzl)-Leu-Leucinal | 20S Proteasome (ChT-L activity) | Boc | 0.046 µM (IC50) | [4] |
| Ac-ESTLQ-H | SARS-CoV Mpro | Acetyl | 8.27 µM (Ki) | [5] |
| Ac-NSTSQ-H | SARS-CoV Mpro | Acetyl | 40.98 µM (Ki) | [5] |
This compound , lacking a peptide backbone, would likely exhibit a different target profile. Its rigid biphenyl structure might favor inhibition of enzymes with non-peptidic binding pockets or allosteric sites. The absence of specific amino acid side chains suggests it may act as a less specific inhibitor compared to peptidic counterparts, or it may target enzymes that do not rely on peptide recognition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and evaluation of N-protected amino-aldehyde inhibitors.
Synthesis of N-Protected Peptide Aldehydes
A common route for synthesizing peptide aldehydes involves the oxidation of the corresponding N-protected peptide alcohols.
Protocol: Dess-Martin Periodinane Oxidation
-
Dissolve the N-protected peptide alcohol in dichloromethane (DCM).
-
Add Dess-Martin periodinane to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography to obtain the desired peptide aldehyde.
In Vitro Enzyme Inhibition Assay
Protocol: HPLC-Based Assay for Protease Activity
-
Prepare a reaction buffer appropriate for the target protease.
-
Incubate the enzyme with varying concentrations of the inhibitor (dissolved in DMSO) for a predetermined time at the optimal temperature.
-
Initiate the enzymatic reaction by adding a specific fluorogenic or chromogenic peptide substrate.
-
Allow the reaction to proceed for a set time.
-
Stop the reaction by adding an acid (e.g., trifluoroacetic acid).
-
Analyze the reaction mixture by reverse-phase HPLC to separate the substrate from the cleaved product.
-
Quantify the peak areas to determine the extent of substrate cleavage and calculate the percentage of inhibition.
-
Determine the IC50 or Ki value by plotting the percentage of inhibition against the inhibitor concentration.[3]
Cytotoxicity Profile: An Important Consideration
A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. Aldehydes, in general, can exhibit cytotoxicity through various mechanisms, including protein and DNA adduction.
Studies have compared the cytotoxicity of different aldehydes in hepatoma cell lines. For example, the cytotoxicity of benzaldehyde and other aliphatic aldehydes was evaluated using assays that measure total macromolecular content and colony-forming ability.[1][6] The results indicated that cytotoxicity can be cell-line dependent and influenced by the metabolic enzyme profile of the cells.[1][6]
This compound , being an aromatic aldehyde, may exhibit cytotoxicity. Its biphenyl core could also contribute to its toxicological profile through metabolic activation. In contrast, the cytotoxicity of peptidic amino-aldehydes would be influenced by the nature of the amino acid residues and their susceptibility to cellular metabolism.
Experimental Protocol: MTT Assay for Cell Viability
-
Seed mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (half-maximal cytotoxic concentration).
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
This compound represents a class of non-peptidic, Cbz-protected aromatic amino-aldehydes with potential applications in drug discovery. While lacking the inherent specificity of peptidic amino-aldehydes, its rigid structure may offer advantages for targeting specific enzyme pockets. In contrast, N-protected peptidic amino-aldehydes have a proven track record as potent and selective inhibitors of various proteases, with their activity being tunable through sequence modification.
For researchers and drug development professionals, the choice between these classes of amino-aldehydes will depend on the specific target and the desired pharmacological profile. Further experimental evaluation of this compound and related structures is warranted to fully elucidate their potential as therapeutic agents. The provided experimental protocols offer a starting point for such investigations.
References
- 1. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of Analytical Methods for 4-(Cbz-Amino)-4'-formylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of analytical methods for the quantitative determination of 4-(Cbz-Amino)-4'-formylbiphenyl, a key intermediate in various synthetic pathways. As no standardized official method is currently available, this document outlines a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method and compares it with potential alternatives. The validation of the proposed method is described in detail, adhering to the International Council for Harmonisation (ICH) guidelines, to ensure the reliability, accuracy, and precision of the analytical data.[1][2][3][4][5]
Comparison of Potential Analytical Methods
The choice of an analytical method is critical for ensuring the quality and consistency of pharmaceutical ingredients and intermediates. For a molecule like this compound, which contains a biphenyl core, an amine group protected with a carbobenzyloxy (Cbz) group, and a formyl group, several HPLC-based approaches can be considered.
| Method | Stationary Phase | Mobile Phase | Detection | Advantages | Disadvantages |
| Proposed Method: Reversed-Phase HPLC | Biphenyl | Gradient of Acetonitrile and Water/Buffer | UV-Vis (DAD) | Excellent selectivity for aromatic and moderately polar compounds, enhanced π-π interactions, good peak shapes, suitable for stability-indicating assays.[6][7][8][9] | Potential for UV bleed from the stationary phase.[8] |
| Alternative 1: Reversed-Phase HPLC | C18 | Gradient of Acetonitrile/Methanol and Water/Buffer | UV-Vis (DAD) | Widely available, robust, extensive literature support for various compounds. | May offer less selectivity for closely related aromatic impurities compared to a biphenyl phase.[7] |
| Alternative 2: Normal-Phase HPLC | Silica or Cyano | Non-polar solvents (e.g., Hexane/Isopropanol) | UV-Vis (DAD) | Can provide alternative selectivity, especially for positional isomers. | Solvent-handling can be more challenging, less compatible with mass spectrometry. |
Based on the structure of this compound, a Reversed-Phase HPLC method using a Biphenyl stationary phase is proposed as the most suitable approach. The biphenyl phase offers unique selectivity due to π-π interactions, which is advantageous for separating the analyte from its potential process-related impurities and degradation products, a critical requirement for a stability-indicating method.[2][10][11][12][13]
Proposed Stability-Indicating HPLC Method
This section details the proposed HPLC method for the analysis of this compound.
Chromatographic Conditions
| Parameter | Value |
| Column | Biphenyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-15 min: 40-80% B, 15-20 min: 80% B, 20-21 min: 80-40% B, 21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Diode Array Detector) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Validation of the Proposed HPLC Method
The validation of the analytical method is performed according to ICH Q2(R2) guidelines to ensure that it is fit for its intended purpose.[1][3][4] The following validation parameters are assessed.
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Forced Degradation: The analyte is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.
-
Analysis: The stressed samples are analyzed by the proposed HPLC method with a Diode Array Detector (DAD) to check for co-elution and peak purity of the analyte peak.
-
Blank Analysis: A blank (diluent) is injected to ensure no interference at the retention time of the analyte.
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks in the stressed samples.
-
The peak purity angle should be less than the peak purity threshold.
-
The blank should not show any peak at the retention time of the analyte.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
A series of at least five standard solutions of this compound are prepared in the range of 50% to 150% of the nominal working concentration.
-
Each solution is injected in triplicate.
-
A calibration curve is constructed by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal.
Hypothetical Data for Linearity
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 900876 |
| 125 | 1125654 |
| 150 | 1350987 |
| r² | 0.9998 |
Accuracy (Trueness)
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
The analyte is spiked at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) into a blank matrix.
-
Each concentration is prepared in triplicate.
-
The % recovery is calculated.
Acceptance Criteria:
-
The mean % recovery should be within 98.0% to 102.0%.
Hypothetical Data for Accuracy
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.25 |
| 100% | 100.2 | 100.5 | 100.30 |
| 120% | 120.3 | 121.1 | 100.66 |
| Mean Recovery | 100.07% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[14]
Experimental Protocol:
-
Repeatability (Intra-assay Precision): Six replicate injections of the standard solution at 100% concentration are performed on the same day by the same analyst.
-
Intermediate Precision: The repeatability assay is repeated on a different day, by a different analyst, and using a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Hypothetical Data for Precision
| Parameter | %RSD |
| Repeatability | 0.85% |
| Intermediate Precision | 1.25% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Acceptance Criteria:
-
The method should be sensitive enough to detect and quantify any potential impurities at the required levels.
Hypothetical Data for LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Small variations are introduced to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
The system suitability parameters (e.g., tailing factor, theoretical plates) are monitored.
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptance criteria for all tested variations.
Visualizing the Validation Process
To better understand the workflow and the relationship between different validation parameters, the following diagrams are provided.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. scispace.com [scispace.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Restek - Blog [restek.com]
- 9. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsr.com [ijpsr.com]
- 12. ijtsrd.com [ijtsrd.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. biopharminternational.com [biopharminternational.com]
A Comparative Study of Cbz vs. Boc Protecting Groups in Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biphenyl scaffolds is a cornerstone in medicinal chemistry and materials science. The introduction of amino functionalities into these structures often requires the use of protecting groups to ensure chemoselectivity and high yields. Among the most common amine protecting groups are Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc). This guide provides an objective comparison of their performance in the context of biphenyl synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal protecting group strategy for their specific needs.
Executive Summary
Both Cbz and Boc are effective protecting groups for amines in biphenyl synthesis, primarily accomplished via Suzuki-Miyaura cross-coupling reactions. The choice between them often hinges on the overall synthetic strategy, particularly the deprotection conditions that the rest of the molecule can tolerate.
Boc (tert-butyloxycarbonyl) is generally favored for its mild acidic deprotection, which is orthogonal to many other protecting groups and reaction conditions. Experimental evidence suggests that Boc-protected aminophenylboronic acids can lead to higher yields and shorter reaction times in Suzuki-Miyaura couplings.
Cbz (Carboxybenzyl) , while a robust and reliable protecting group, typically requires hydrogenolysis for deprotection. This method, although mild in terms of pH, can be incompatible with other functional groups sensitive to reduction, such as alkenes, alkynes, or some nitro groups.
Data Presentation: A Quantitative Comparison
The following tables summarize typical yields and reaction conditions for the key steps in a biphenyl synthesis involving either Cbz or Boc protection. The data is compiled from various literature sources and represents typical outcomes.
Table 1: Protection of an Aminophenyl Precursor
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃ | THF/H₂O | 25 | 2-4 | >95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | 0-25 | 2-20 | ~90[1] |
Table 2: Suzuki-Miyaura Cross-Coupling Reaction
| Protected Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc-aminophenylboronic acid | Aryl bromide | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | < 3 | >90[2] |
| Cbz-aminophenylboronic acid | Aryl bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-85 |
Table 3: Deprotection of the Aminobiphenyl Product
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 25 | 1-2 | >95[1][3] |
| Cbz | H₂, Pd/C (10%) | Methanol or Ethanol | 25 | 1-3 | >95[3] |
Stability and Orthogonality
The stability of the protecting group under various reaction conditions is a critical factor in multi-step syntheses.
-
Boc Group:
-
Stable to: Hydrogenolysis, catalytic hydrogenation, and basic conditions.
-
Labile to: Strong acids (e.g., TFA, HCl).
-
-
Cbz Group:
-
Stable to: Acidic and basic conditions.
-
Labile to: Hydrogenolysis (catalytic hydrogenation).
-
This difference in lability forms the basis of their orthogonality . A Boc group can be removed in the presence of a Cbz group using acid, and a Cbz group can be removed by hydrogenolysis in the presence of a Boc group. This allows for the selective deprotection of different amino groups within the same molecule, a crucial strategy in the synthesis of complex drug candidates.
Experimental Protocols
Protection of Aniline with Boc Anhydride
-
Dissolution: Dissolve the aniline derivative (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise at room temperature.
-
Reaction: Stir the mixture vigorously for 2-4 hours.
-
Work-up: Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Boc-protected aniline.
Suzuki-Miyaura Coupling of a Boc-Protected Aminophenylboronic Acid
-
Reaction Setup: In a Schlenk flask, combine the Boc-protected aminophenylboronic acid (1.2 eq), the aryl halide (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 85 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Deprotection of a Boc-Protected Aminobiphenyl
-
Dissolution: Dissolve the Boc-protected aminobiphenyl (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected aminobiphenyl.
Protection of Aniline with Benzyl Chloroformate
-
Dissolution: Dissolve the aniline derivative (1.0 eq) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cbz-Cl Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-20 hours.[1]
-
Work-up: Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the Cbz-protected aniline.[1]
Deprotection of a Cbz-Protected Aminobiphenyl
-
Catalyst Suspension: Suspend palladium on carbon (10% Pd/C, 5-10 mol%) in methanol or ethanol in a hydrogenation flask.
-
Substrate Addition: Add the Cbz-protected aminobiphenyl (1.0 eq).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr apparatus) with vigorous stirring for 1-3 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected aminobiphenyl.
Mandatory Visualization
Caption: Experimental workflows for biphenyl synthesis using Boc and Cbz protecting groups.
Caption: Decision-making flowchart for selecting between Cbz and Boc protecting groups.
Conclusion
The choice between Cbz and Boc protecting groups in biphenyl synthesis is a critical decision that can significantly impact the efficiency and success of a synthetic route. While both are highly effective, the Boc group often holds an advantage due to its mild acidic deprotection, which is compatible with a wider range of functional groups compared to the reductive conditions required for Cbz cleavage. Furthermore, the use of Boc-protected intermediates in Suzuki-Miyaura coupling may lead to improved reaction kinetics and higher yields. However, when a molecule is sensitive to acidic conditions, the Cbz group provides a robust and reliable alternative. A thorough analysis of the target molecule's functionalities and the overall synthetic plan is paramount in making the optimal choice.
References
A Comparative Guide to HPLC and TLC Methods for Purity Analysis of 4-(Cbz-Amino)-4'-formylbiphenyl
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinic. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity assessment of 4-(Cbz-Amino)-4'-formylbiphenyl, a key intermediate in various synthetic pathways. We present objective performance comparisons supported by illustrative experimental data and detailed protocols.
Introduction to Chromatographic Purity Analysis
Chromatography is a powerful analytical technique for separating, identifying, and quantifying components within a mixture. The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase. For purity analysis of a target compound like this compound, chromatography helps to detect and quantify any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique that uses high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase.[1][2] It is renowned for its high resolution, sensitivity, and reproducibility, making it a cornerstone of pharmaceutical quality control.[2]
Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic method where the stationary phase is a thin layer of adsorbent material coated on a plate, and the mobile phase ascends the plate via capillary action.[3] TLC is widely used for rapid qualitative analysis, reaction monitoring, and preliminary purity checks due to its simplicity and high throughput.[3][4]
Principles of Separation
Both HPLC and TLC separate compounds based on their relative affinities for the stationary and mobile phases. For a molecule like this compound, which possesses both polar (amine, formyl) and non-polar (biphenyl, Cbz) moieties, different chromatographic modes can be employed.
-
Reversed-Phase (RP) HPLC: This is the most common HPLC mode. It utilizes a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., acetonitrile/water).[3] Non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.
-
Normal-Phase (NP) TLC: In this mode, a polar stationary phase (e.g., silica gel) is used with a less polar mobile phase (e.g., hexane/ethyl acetate).[5] Polar compounds are more strongly adsorbed to the stationary phase and move shorter distances up the plate, resulting in lower Retention Factor (Rf) values.[6]
Experimental Protocols
Detailed methodologies for analyzing the purity of this compound using both HPLC and TLC are provided below. These protocols are based on established methods for structurally similar aromatic and Cbz-protected compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method suitable for the quantitative purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (due to the aromatic nature of the compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of the mobile phase to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) Protocol
This protocol outlines a normal-phase TLC method for rapid, qualitative purity assessment.
-
Stationary Phase: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Eluent): Ethyl Acetate:Hexane (30:70, v/v).
-
Sample Application: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Apply a small spot (1-2 µL) onto the TLC plate baseline using a capillary tube.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization:
-
Non-destructive: View the dried plate under UV light at 254 nm. The UV-active compound and impurities will appear as dark spots against a fluorescent green background.[7][8] Circle the spots with a pencil.
-
Destructive (Optional): After UV visualization, the plate can be dipped into a staining solution (e.g., p-anisaldehyde or potassium permanganate stain) and gently heated to visualize non-UV-active impurities.[9]
-
-
Data Analysis: Calculate the Retention Factor (Rf) for the main spot and any impurity spots. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Purity is qualitatively assessed by the presence and intensity of secondary spots.
Performance Comparison: HPLC vs. TLC
The choice between HPLC and TLC depends on the specific requirements of the analysis, such as the need for quantitative data, sensitivity, and throughput. The following table summarizes the key performance metrics for each technique in the context of analyzing this compound purity.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | High-pressure liquid chromatography | Planar chromatography with capillary action |
| Primary Use | Quantitative Purity & Impurity Profiling | Qualitative Purity, Reaction Monitoring |
| Resolution | Very High (Rs > 1.5 is achievable) | Lower, sufficient for simple separations |
| Sensitivity (LOD) | High (ng to pg range) | Moderate (µg to ng range) |
| Analysis Time | 10 - 30 minutes per sample | 20 - 40 minutes for multiple samples |
| Data Output | Quantitative (Peak Area, % Purity) | Semi-Quantitative (Spot size/intensity), Rf Value |
| Throughput | Sequential (one sample at a time) | High (multiple samples on one plate) |
| Cost per Sample | Higher (solvents, column, instrument maintenance) | Lower (plates, small solvent volume) |
| Reproducibility | High | Moderate, operator-dependent |
Data Presentation
The following tables present illustrative quantitative data that might be obtained from the analysis of a this compound sample containing a known impurity, 4-aminobiphenyl (a potential starting material carryover).
Table 1: HPLC Performance Data (Illustrative)
| Compound | Retention Time (min) | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) |
| 4-Aminobiphenyl (Impurity) | 3.5 | - | 0.05 | 0.15 |
| This compound | 7.2 | 5.8 | 0.10 | 0.30 |
Table 2: TLC Performance Data (Illustrative)
| Compound | Retention Factor (Rf) | Visualization | LOD (µ g/spot ) |
| 4-Aminobiphenyl (Impurity) | 0.45 | UV (254 nm), Staining | 0.5 |
| This compound | 0.30 | UV (254 nm) | 0.8 |
Visualization of Experimental Workflows
The logical flow of analyzing sample purity using HPLC and TLC can be visualized to better understand the process.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for TLC purity analysis.
Conclusion
Both HPLC and TLC are valuable techniques for assessing the purity of this compound.
-
HPLC is the superior method for accurate, reproducible, and sensitive quantitative analysis . Its high resolving power makes it ideal for detecting and quantifying closely related impurities, which is essential for regulatory submissions and quality assurance in drug development.[10]
-
TLC serves as an excellent, cost-effective tool for rapid, qualitative screening .[11] It is highly effective for monitoring the progress of a chemical reaction in real-time, identifying the presence of major impurities, and for preliminary method development before transitioning to HPLC.[11]
For researchers and drug development professionals, a pragmatic approach involves using TLC for routine, in-process checks and employing a validated HPLC method for final purity determination and official documentation. This dual strategy leverages the speed and low cost of TLC with the precision and reliability of HPLC, ensuring a comprehensive and efficient quality control workflow.
References
- 1. imgroupofresearchers.com [imgroupofresearchers.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmdecks.com [pharmdecks.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. helixchrom.com [helixchrom.com]
- 11. helixchrom.com [helixchrom.com]
Confirming the Structure of 4-(Cbz-Amino)-4'-formylbiphenyl Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, precise structural confirmation of synthetic compounds is paramount. This guide provides a comparative analysis of methodologies and characterization data for confirming the structure of 4-(Cbz-Amino)-4'-formylbiphenyl and its analogues, offering a valuable resource for ensuring the integrity of these important chemical entities.
The biphenyl scaffold is a privileged structure in medicinal chemistry, and the presence of amino and formyl functionalities at the 4 and 4' positions, respectively, provides key reactive handles for further molecular elaboration. The use of protecting groups, such as the Carboxybenzyl (Cbz) group, is crucial during the synthesis of these derivatives to ensure selective reactions. This guide details the synthetic pathways and analytical techniques required to confidently verify the structure of these molecules.
Synthetic Strategies: A Comparative Overview
The primary route for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically joins an aryl boronic acid with an aryl halide. For the target molecule, two main disconnection approaches are viable, each with its own set of considerations. As a point of comparison, the synthesis of the tert-Butoxycarbonyl (Boc) protected analogue is also presented.
Table 1: Comparison of Synthetic Routes
| Target Compound | Route | Key Reaction | Starting Materials | Key Advantages |
| This compound | 1 | Suzuki Coupling | 4-(Cbz-amino)phenylboronic acid and 4-bromobenzaldehyde | Convergent synthesis. |
| 2 | Suzuki Coupling followed by Oxidation | 4-(Cbz-amino)phenylboronic acid and (4-bromophenyl)methanol | Avoids direct use of the potentially more expensive 4-bromobenzaldehyde. | |
| 4-(Boc-Amino)-4'-formylbiphenyl | 3 | Suzuki Coupling | 4-(Boc-amino)phenylboronic acid and 4-bromobenzaldehyde | Boc group is readily cleaved under acidic conditions, offering an alternative deprotection strategy. |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the key synthetic steps.
Protocol 1: Suzuki-Miyaura Cross-Coupling for this compound (Route 1)
-
Reaction Setup: To a flask containing 4-(Cbz-amino)phenylboronic acid (1.0 eq.), add 4-bromobenzaldehyde (1.05 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq.).
-
Solvent and Base: Add a 2:1 mixture of toluene and water, followed by potassium carbonate (2.0 eq.) as the base.
-
Reaction Conditions: Degas the mixture with argon or nitrogen for 15-20 minutes. Heat the reaction to 80-90 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Oxidation of Benzyl Alcohol to Aldehyde (for Route 2)
-
Reaction Setup: Dissolve benzyl (4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)carbamate (1.0 eq.) in a suitable solvent such as dichloromethane or acetone.
-
Oxidizing Agent: Add an oxidizing agent, for example, manganese dioxide (MnO₂, 5-10 eq.) or pyridinium chlorochromate (PCC, 1.5 eq.).
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography.
Structural Confirmation: A Multi-technique Approach
Unequivocal structural confirmation relies on a combination of spectroscopic and analytical techniques.
Table 2: Characterization Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the Cbz protecting group (benzyl protons and aromatic protons of the benzyl group), distinct aromatic protons of the biphenyl core, and a characteristic singlet for the aldehyde proton (around 9.9-10.1 ppm). The amino proton will appear as a singlet. |
| ¹³C NMR | Resonances for the carbonyl of the carbamate, the aldehyde carbon (around 190-192 ppm), and the aromatic carbons of the biphenyl and benzyl groups. |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₂₁H₁₇NO₃). |
| HPLC | A single major peak indicating the purity of the compound. |
| IR Spectroscopy | Characteristic stretching frequencies for the N-H bond, the C=O of the carbamate, the C=O of the aldehyde, and C-H bonds of the aromatic rings. |
Visualizing the Synthetic Pathway
To better illustrate the synthetic logic, the following diagrams outline the key transformations.
Caption: Synthetic workflow for Route 1.
Comparative Reactivity Analysis of 4-(Cbz-Amino)-4'-formylbiphenyl and Its Analogs in Imine Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-(Cbz-Amino)-4'-formylbiphenyl and its analogs in Schiff base formation. Due to the limited availability of direct comparative kinetic data in the public domain, this guide presents a representative analysis based on established principles of organic chemistry, including Hammett correlations, to illustrate the expected reactivity trends. The experimental protocols provided are standardized methods for obtaining such comparative data.
Introduction
This compound serves as a versatile bifunctional molecule in organic synthesis, particularly in the construction of complex molecules and macromolecules. The reactivity of its formyl group is of paramount importance for conjugation and derivatization reactions, most notably the formation of imines (Schiff bases). The electronic nature of the substituent at the 4-position of the biphenyl system can significantly influence the electrophilicity of the formyl carbon and, consequently, the rate of nucleophilic attack by primary amines. This guide explores these substituent effects on the reactivity of this compound and its conceptual analogs.
Data Presentation: Comparative Reactivity in Schiff Base Formation
The following table summarizes the expected relative reactivity of this compound and its analogs in the formation of an imine with a model primary amine, p-toluidine. The relative rate constants are hypothetical values based on the electronic effects of the substituents, where the reactivity of the unsubstituted 4-formylbiphenyl is set to 1.00. Electron-withdrawing groups (EWGs) are expected to increase the reaction rate, while electron-donating groups (EDGs) are expected to decrease it.
| Compound | Substituent (R) | Electronic Effect of R | Hammett Constant (σp) | Expected Relative Rate Constant (k_rel) |
| 4-Nitro-4'-formylbiphenyl | -NO₂ | Strong EWG | +0.78 | 5.25 |
| 4-Cyano-4'-formylbiphenyl | -CN | Strong EWG | +0.66 | 4.10 |
| 4-Trifluoromethyl-4'-formylbiphenyl | -CF₃ | Strong EWG | +0.54 | 3.15 |
| 4-Chloro-4'-formylbiphenyl | -Cl | Weak EWG | +0.23 | 1.80 |
| 4-Formylbiphenyl | -H | Neutral | 0.00 | 1.00 |
| This compound | -NH-Cbz | Weak EDG | -0.15 (estimated) | 0.65 |
| 4-Methyl-4'-formylbiphenyl | -CH₃ | Weak EDG | -0.17 | 0.60 |
| 4-Methoxy-4'-formylbiphenyl | -OCH₃ | Strong EDG | -0.27 | 0.40 |
| 4-Amino-4'-formylbiphenyl | -NH₂ | Strong EDG | -0.66 | 0.15 |
Note: The Hammett constant for the Cbz-Amino group is an estimation based on the electronic properties of similar amide groups. The relative rate constants are illustrative and intended to show the expected trend. Actual experimental values may vary.
Experimental Protocols
General Protocol for Schiff Base Synthesis
A solution of the substituted 4-formylbiphenyl (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol, or toluene, 10 mL) is treated with a primary amine (1.0 mmol). A catalytic amount of a weak acid, such as acetic acid (a few drops), can be added to facilitate the reaction. The mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting imine is purified by recrystallization or column chromatography.
Kinetic Analysis of Imine Formation by UV-Vis Spectroscopy
The rate of imine formation can be monitored using a UV-Vis spectrophotometer. A solution of the substituted 4-formylbiphenyl and a large excess of the primary amine (to ensure pseudo-first-order kinetics) in a suitable solvent is prepared in a quartz cuvette. The reaction is initiated by the addition of a catalytic amount of acid. The absorbance at the wavelength corresponding to the maximum absorbance of the formed Schiff base is recorded at regular time intervals. The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance versus time. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the amine.
Mandatory Visualization
Reaction Scheme for Imine Formation
Caption: General reaction scheme for the formation of an imine from this compound.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetics of imine formation using UV-Vis spectroscopy.
The Synthetic Utility of 4-(Cbz-Amino)-4'-formylbiphenyl: A Comparative Guide for Chemical Scaffolding
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. This guide provides a comparative analysis of the synthetic utility of 4-(Cbz-Amino)-4'-formylbiphenyl as a versatile building block. Its bifunctional nature, featuring a protected amine and a reactive aldehyde on a biphenyl scaffold, offers a strategic starting point for the synthesis of diverse target molecules, particularly those with potential therapeutic applications such as enzyme inhibitors.
This document objectively compares a synthetic route utilizing this compound with an alternative strategy for accessing a common molecular target. The comparison is supported by detailed experimental protocols and visual diagrams to aid in methodological assessment.
Comparative Analysis of Synthetic Routes
The utility of a starting material is best assessed by comparing the synthetic routes it enables against alternative methods. Here, we compare two pathways to a hypothetical, yet representative, bioactive target: N-(4'-sulfamoyl-[1,1'-biphenyl]-4-yl)acetamide, a scaffold found in some carbonic anhydrase inhibitors.
Route A commences with the commercially available this compound. This pathway leverages the aldehyde for a reductive amination step, followed by deprotection and acylation of the amine.
Route B represents a more classical approach, starting from 4-bromoaniline. This route involves protection of the amine, a Suzuki-Miyaura coupling to construct the biphenyl core, and subsequent functional group interconversions to arrive at the final product.
| Feature | Route A: Via this compound | Route B: Via 4-Bromoaniline |
| Starting Material | This compound | 4-Bromoaniline and 4-formylphenylboronic acid |
| Key Reactions | Reductive Amination, Hydrogenolysis (Cbz deprotection), Acylation | Suzuki-Miyaura Coupling, Oxidation, Acylation, Chlorosulfonylation, Amination |
| Number of Steps | 4 | 6 |
| Protecting Groups | Cbz (present on starting material) | Boc (introduced and removed) |
| Key Advantages | More convergent, fewer steps, biphenyl core is pre-formed. | More linear, utilizes simpler starting materials. |
| Potential Challenges | Availability and cost of the bifunctional starting material. | Management of multiple functional group transformations and potential for side reactions. |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Route A: Protocol Utilizing this compound
Step 1: Reductive Amination To a solution of this compound (1.0 eq) in dichloromethane (DCM), is added ammonium acetate (10 eq) and the mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for 12 hours. The reaction is quenched with saturated sodium bicarbonate solution and the aqueous layer is extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aminomethyl derivative.
Step 2: Cbz Deprotection The crude product from the previous step is dissolved in methanol, and Palladium on carbon (10% w/w, 0.1 eq) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred vigorously at room temperature for 4 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated to give the deprotected amine.[1][2][3]
Step 3 & 4: Acylation and Final Product Formation The resulting amine is dissolved in DCM and triethylamine (2.0 eq) is added. The solution is cooled to 0°C, and acetyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is washed with water and brine, dried over sodium sulfate, and concentrated. The resulting acetamide can then be converted to the final sulfonamide via established chlorosulfonylation and amination procedures.
Route B: Alternative Synthesis via Suzuki-Miyaura Coupling
Step 1: Amine Protection 4-Bromoaniline (1.0 eq) is dissolved in a mixture of dioxane and water. Sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate (Boc)2O (1.1 eq) are added, and the mixture is stirred at room temperature for 12 hours. The product, tert-butyl (4-bromophenyl)carbamate, is extracted with ethyl acetate.
Step 2: Suzuki-Miyaura Coupling The protected 4-bromoaniline (1.0 eq), 4-formylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are combined in a mixture of toluene, ethanol, and water. The reaction is heated to 80°C for 6 hours. After cooling, the product is extracted with ethyl acetate.[4][5][6]
Step 3-6: Functional Group Manipulations The resulting aldehyde is oxidized to a carboxylic acid, which is then converted to the corresponding sulfonamide. Finally, the Boc protecting group is removed under acidic conditions, and the free amine is acylated as described in Route A.
Visualizing the Synthetic and Biological Pathways
To further clarify the processes, the following diagrams illustrate the synthetic workflow and a representative biological screening cascade for a potential drug candidate derived from these syntheses.
Caption: Comparison of synthetic workflows for the target molecule.
Caption: A representative workflow for evaluating biological activity.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki–Miyaura coupling [ouci.dntb.gov.ua]
A Researcher's Guide to Assessing the Purity of 4-(Cbz-Amino)-4'-formylbiphenyl and Its Alternatives
For scientists and professionals in drug development and chemical research, the purity of starting materials is paramount. This guide provides a comparative analysis of commercially available 4-(Cbz-Amino)-4'-formylbiphenyl, a key building block in the synthesis of complex molecules, and its common alternatives. We present experimental data, detailed analytical protocols, and a discussion of potential impurities to aid researchers in making informed decisions for their specific applications.
Introduction to this compound and its Alternatives
This compound serves as a versatile bifunctional linker, featuring a protected amine and a reactive aldehyde. The carboxybenzyl (Cbz) protecting group offers stability under various conditions and can be selectively removed, making it a valuable tool in multi-step syntheses, particularly in the construction of linkers for Antibody-Drug Conjugates (ADCs).
Common alternatives to the Cbz-protected compound include those with tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups. The choice of protecting group is critical as it dictates the deprotection strategy and compatibility with other synthetic steps.
Comparison of Commercially Available Compounds
The purity of these compounds is a critical factor influencing the outcome of subsequent reactions. Below is a summary of typical purity levels found for commercially available this compound and its common alternatives.
| Compound | Protecting Group | Typical Purity (as stated by suppliers) | Analytical Method(s) Cited |
| This compound | Carboxybenzyl (Cbz) | 97% | NMR, CNMR, HPLC, LC-MS[1] |
| 4-(Boc-Amino)-4'-formylbiphenyl | tert-Butoxycarbonyl (Boc) | ≥94.0% - 97% | HPLC[2][3] |
| 4-(Fmoc-Amino)-4'-formylbiphenyl | 9-Fluorenylmethoxycarbonyl (Fmoc) | ≥97% | HPLC |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard techniques for assessing the purity of these compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any impurities. A general reverse-phase HPLC method is provided below, which can be optimized for specific instruments and columns.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 10% to 100% Mobile Phase B over 15 minutes is a good starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength of 276 nm is suitable for these aromatic compounds[4].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the main component and identifying any impurities that may be present.
Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
-
¹H NMR: Acquire a standard proton spectrum. The integration of the signals can be used to quantify the main component relative to any impurities with known structures.
-
¹³C NMR: A proton-decoupled carbon spectrum will show the number of unique carbon environments, which is a good indicator of purity.
Potential Impurities and Their Origin
The purity of the final product is heavily dependent on the synthetic route and purification methods employed. The most common route to synthesize these biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic pathway and potential impurities.
Common Impurities:
-
Unreacted Starting Materials: Residual aryl boronic acid/ester and aryl halide.
-
Homocoupling Products: Formation of biphenyls from the coupling of two molecules of the same starting material[5].
-
Deborylation/Dehalogenation Products: Loss of the boronic acid/ester or halide group from the starting materials.
-
Catalyst Residues: Traces of the palladium catalyst and ligands.
-
Byproducts from Protecting Group Introduction: Impurities can also arise from the step of introducing the Cbz, Boc, or Fmoc group, such as the formation of di-protected species or unreacted starting amine.
-
Residual Solvents: Solvents used in the reaction and purification steps.
Impact of Purity on Application Performance
In the context of drug development, particularly in the synthesis of linkers for ADCs, the purity of this compound is of utmost importance. The aldehyde functionality is crucial for conjugation to other molecules, often through the formation of an oxime or hydrazone bond.
Caption: General workflow for ADC synthesis.
Consequences of Impurities:
-
Reduced Yield: Non-reactive impurities will lower the effective concentration of the desired linker, leading to lower yields in subsequent conjugation steps.
-
Side Reactions: Reactive impurities, such as those with residual aldehyde or amine functionalities, can lead to the formation of undesired side products, complicating purification and potentially leading to heterogeneous final products.
-
Altered Pharmacokinetics: In the final drug product, impurities incorporated into the linker can alter the pharmacokinetic and pharmacodynamic properties of the ADC.
-
Regulatory Hurdles: For therapeutic applications, the presence of unknown or uncharacterized impurities can pose significant regulatory challenges.
Conclusion
The purity of this compound and its alternatives is a critical parameter that researchers must carefully assess. While suppliers provide initial purity data, independent verification using techniques like HPLC and NMR is highly recommended. Understanding the potential impurities arising from the synthetic process allows for a more thorough evaluation of the product's quality. For applications in drug development, the use of high-purity reagents is essential to ensure the synthesis of well-defined and effective therapeutic agents. Researchers should carefully consider the trade-offs between the different protecting groups (Cbz, Boc, and Fmoc) based on their specific synthetic strategy and the required deprotection conditions.
References
- 1. redalyc.org [redalyc.org]
- 2. 4-Amino-1-Boc-piperidine 97 87120-72-7 [sigmaaldrich.com]
- 3. 4-Amino-N-Boc-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Safety Operating Guide
Proper Disposal Procedures for 4-(Cbz-Amino)-4'-formylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-(Cbz-Amino)-4'-formylbiphenyl is critical for ensuring laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a conservative approach is necessary, treating it as hazardous waste. This guidance is based on the chemical's structure, which includes a biphenyl backbone, a carbamate (Cbz) group, and a formyl (aldehyde) functional group.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound or solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all solid this compound and any contaminated materials (e.g., weighing paper, gloves, spatulas) as hazardous chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.
-
Solutions containing this compound should also be treated as hazardous liquid waste. Do not mix with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Container Labeling:
-
Use a dedicated, properly sealed, and chemically compatible container for the solid waste.
-
Label the container clearly with the full chemical name: "this compound", the CAS number (939758-25-5), and the appropriate hazard pictograms (e.g., "Harmful" or "Toxic," "Irritant").
-
Indicate the accumulation start date on the label.
3. On-site Neutralization (for Aldehyde Functionality - Use with Caution):
While the aldehyde group can potentially be neutralized, this should only be attempted by trained personnel after a thorough risk assessment and with approval from your institution's EHS department. Commercial aldehyde neutralizing agents are available.[1][2] The biphenyl and carbamate moieties will likely remain unchanged.
| Aldehyde Neutralization Data (for 10% Formalin and 4% Glutaraldehyde Solutions) [1][2] | |
| Neutralizing Agent | Ratio (Agent:Aldehyde Solution) |
| Aldex Liquid | 1:15 |
| Sodium Pyrosulfite | Sufficient amount to achieve neutralization (typically within 15 minutes)[3] |
Important Note: The effectiveness of these neutralizers on this compound has not been specifically tested. Therefore, even after potential neutralization, the waste should still be considered hazardous due to the presence of the biphenyl and carbamate structures.
4. Final Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department. This is the most critical step. Your EHS department will provide specific instructions for the disposal of this chemical based on local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in regular trash. [4] The biphenyl structure suggests persistence in the environment, and its toxicological properties are not well-documented.
-
Arrange for a licensed hazardous waste disposal company, as recommended by your EHS department, to collect the waste. These companies are equipped to handle and dispose of such chemicals, often through high-temperature incineration.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Rationale for Disposal Recommendations
-
Biphenyl Moiety: Biphenyl-containing compounds, particularly halogenated ones like PCBs, are known for their environmental persistence and potential toxicity.[6] While this compound is not a PCB, the stable biphenyl structure warrants disposal via methods that ensure its complete destruction, such as high-temperature incineration.
-
Carbamate Group: Carbamates are a class of compounds used as pesticides and can have varying levels of toxicity.[7] Although some are biodegradable, their presence in a complex molecule necessitates handling as hazardous waste.
-
Aldehyde Functionality: Aldehydes can be reactive and toxic.[8] While methods exist for their neutralization, the overall hazardous nature of the molecule requires professional disposal.
By adhering to these procedures and prioritizing consultation with your institution's EHS professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- 1. archtechnochem.com [archtechnochem.com]
- 2. wastewise.com [wastewise.com]
- 3. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 4. nj.gov [nj.gov]
- 5. Polychlorinated Biphenyl (PCB) Disposal Services | Clean Harbors [cleanharbors.com]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. Microbial elimination of carbamate pesticides: specific strains and promising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]
Personal protective equipment for handling 4-(Cbz-Amino)-4'-formylbiphenyl
This guide provides immediate and essential safety protocols for laboratory professionals handling 4-(Cbz-Amino)-4'-formylbiphenyl. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the hazardous properties of the structurally related compound, 4-Aminobiphenyl, and established best practices for managing potent chemical powders. 4-Aminobiphenyl is classified as harmful if swallowed and is a suspected carcinogen.[1][2][3] Therefore, a cautious approach is paramount.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to create a barrier between the researcher and the chemical, minimizing exposure.[4][5] The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Specifications | Purpose |
| Primary (Essential) | Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes.[6] |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact with the chemical.[6] | |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[7] | |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator or face mask. | Minimizes inhalation of airborne powder.[6] | |
| Secondary (Task-Dependent) | Face Protection | Face shield. | Recommended when there is a significant risk of splashes or aerosol generation.[8] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills.[6] |
Operational Plan: Handling and Weighing
Safe handling of powdered chemicals requires meticulous procedures to prevent dispersal and exposure.[9] All operations should be conducted within a certified chemical fume hood or a powder containment hood to control airborne particles.[7][10]
Experimental Protocol for Weighing:
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent bench paper.[9]
-
Tare the Container: Before introducing the chemical, place an empty, clean receiving container on the analytical balance and tare it.
-
Transfer: In the fume hood, carefully transfer the desired amount of this compound to the tared container using a clean spatula. Avoid pouring directly from the stock bottle to minimize dust.[9]
-
Seal and Re-weigh: Securely close the container before removing it from the fume hood to weigh it.
-
Cleaning: After use, decontaminate the spatula and the work area using a wet cleaning method or a HEPA vacuum.[9] Never dry sweep, as this can aerosolize the powder.[11]
Disposal Plan
Chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.
| Waste Type | Container | Labeling | Disposal Procedure |
| Solid Waste | Designated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard). | Store in a designated satellite accumulation area away from incompatible materials. Arrange for pickup by a certified hazardous waste disposal service. |
| Contaminated PPE | Separate, sealed plastic bag or container. | "Contaminated PPE for Hazardous Chemical Disposal." | Dispose of as solid hazardous waste. |
| Empty Stock Containers | Original container. | Deface the original label and mark as "Empty." | Triple rinse with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of as non-hazardous waste. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely managing this compound in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. realsafety.org [realsafety.org]
- 6. falseguridad.com [falseguridad.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. hazmatschool.com [hazmatschool.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Powder Handling - AirClean Systems [aircleansystems.com]
- 11. tmi.utexas.edu [tmi.utexas.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
